6-Amidino-2-naphthol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSSXOMKDEKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973765 | |
| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-88-7 | |
| Record name | 6-Amidino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Amidino-2-naphthol molecular weight
Introduction
6-Amidino-2-naphthol is a pivotal chemical entity situated at the crossroads of pharmaceutical synthesis and metabolic studies. While not an active pharmaceutical ingredient (API) in itself, its significance to researchers, scientists, and drug development professionals is profound. It is most notably recognized as the key synthetic precursor and a primary metabolite of Nafamostat Mesylate, a potent serine protease inhibitor.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, analytical characterization, and its crucial roles in both the production and the biological lifecycle of a clinically relevant drug. A critical point of clarification addressed herein is the distinction between the this compound free base and its more commonly handled salt forms, particularly the methanesulfonate (mesylate) salt, which is the focus of most commercial and synthetic applications.
Physicochemical Properties and Identification
Understanding the fundamental properties of a compound is the bedrock of its application. The term "this compound" can be ambiguous; therefore, it is imperative to distinguish between the parent compound and its common salt forms, which exhibit different molecular weights and physical properties. The methanesulfonate salt is the most frequently encountered form in a laboratory setting due to its improved stability and handling characteristics.
Chemical Identity
The free base and its two common salt forms are distinguished by their counter-ions, which significantly alters their molecular weight and CAS registry number.
| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Free Base) | C₁₁H₁₀N₂O | 186.21 | 58200-88-7 |
| This compound Methanesulfonate | C₁₂H₁₄N₂O₄S | 282.32 | 82957-06-0 |
| This compound Hydrochloride | C₁₁H₁₁ClN₂O | 222.67 | 66217-10-5 |
Physical and Chemical Properties (Methanesulfonate Salt)
The methanesulfonate salt (CAS: 82957-06-0) is the most relevant form for synthesis and research applications.[3]
| Property | Value | Reference(s) |
| Appearance | White to Off-White Crystalline Solid | [4][5] |
| Melting Point | 230 - 233 °C | [4][5] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [4][5] |
| Stability | Hygroscopic | [4][5] |
| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1][4] |
| Purity (Typical) | >98.5% | [1] |
Chemical Structures
The structural differences between the free base and its methanesulfonate salt are illustrated below. The salt formation occurs at the basic amidino group.
Synthesis of this compound Methanesulfonate
The synthesis of this compound Methanesulfonate is a multi-step process that is crucial for the manufacturing of Nafamostat. Modern synthetic routes have been optimized to avoid hazardous reagents and improve scalability. The most authoritative and industrially viable method involves an improved Pinner reaction starting from 6-Cyano-2-naphthol.
Rationale for the Improved Pinner Reaction
The traditional synthesis route for amidines from nitriles often involved the use of highly toxic reagents like copper cyanide.[6] Furthermore, the classic Pinner reaction requires bubbling anhydrous HCl gas into an alcohol, a procedure that is difficult to control on an industrial scale and poses significant handling risks. The "improved" method circumvents these issues by generating HCl in situ from the reaction of acetyl chloride with an alcohol (e.g., methanol or ethanol).[6] This approach offers superior control over the amount of HCl produced, enhances reproducibility, and simplifies the operational procedure, making it far more suitable for large-scale production.[6]
Experimental Protocol: Synthesis from 6-Cyano-2-naphthol
This protocol is a synthesized methodology based on established and patented procedures.[4][6]
Step 1: Formation of the Imidate Hydrochloride (Pinner Reaction)
-
Charge a dry, inerted, jacketed reactor with anhydrous ethanol (approx. 10 volumes relative to the nitrile).
-
Cool the reactor to 0-5 °C with constant stirring.
-
Slowly add acetyl chloride (approx. 8-10 equivalents) dropwise, ensuring the temperature is maintained below 5 °C. The reaction of acetyl chloride with ethanol generates hydrogen chloride.
-
After the addition is complete, stir the solution at 0-5 °C for 30 minutes.
-
Add 6-Cyano-2-naphthol (1.0 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction temperature to rise to 10 °C and maintain for 10-12 hours until nitrile consumption is confirmed by HPLC.
-
Upon completion, add an anti-solvent such as methyl tert-butyl ether or isopropyl ether to precipitate the intermediate product, 6-hydroxy-2-naphthalene imino methyl ester hydrochloride.
-
Filter the resulting solid, wash with the anti-solvent, and dry under vacuum.
Step 2: Ammonolysis to form this compound
-
Suspend the dried imidate hydrochloride intermediate in ethanol (approx. 8-10 volumes).
-
Heat the suspension to 50 °C.
-
Bubble dry ammonia gas through the heated suspension for 3-4 hours. Monitor the reaction for the disappearance of the intermediate.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield a solid residue, which is the crude this compound free base.
Step 3: Salt Formation and Purification
-
Suspend the crude solid in methanol.
-
Add a saturated aqueous solution of sodium bicarbonate and stir to convert any remaining hydrochloride salt to the free base, which precipitates. Filter and wash the solid with water until neutral.
-
Suspend the washed solid in methanol and add methanesulfonic acid (1.0-1.1 equivalents) dropwise.
-
Stir the mixture, then add methyl tert-butyl ether to precipitate the final product, this compound Methanesulfonate.
-
Filter the solid and wash with methyl tert-butyl ether.
-
For final purification, recrystallize the product from ethanol to yield a high-purity crystalline solid (typically >99%).[4]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound Methanesulfonate. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent requirements for pharmaceutical intermediate manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing purity and quantifying the compound.
-
Objective: To determine the purity of the methanesulfonate salt and detect any process-related impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The use of a C18 column is standard for moderately polar aromatic compounds, providing good retention and separation from non-polar and highly polar impurities.[7]
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) Acetonitrile. A typical gradient might run from 5% B to 95% B over 20 minutes. TFA is used as an ion-pairing agent to improve peak shape for the basic amidine group.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
-
-
Validation: The method's validity is confirmed by sharp, symmetrical peaks for the main component and baseline separation from any impurities. Purity is typically reported as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
Objective: To confirm the chemical structure and identity of the compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, as the compound has good solubility in this solvent.[3]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group of the methanesulfonate counter-ion, and broad signals for the -OH and amidinium (-C(NH₂)₂) protons.
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the naphthalene ring system, the amidine carbon, and the methyl carbon of the counter-ion.
-
-
Causality: The choice of DMSO-d₆ is crucial as its residual solvent peak does not obscure key signals, and it readily dissolves the sample. The combination of ¹H and ¹³C spectra provides a complete structural fingerprint.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the cation.
-
Objective: To verify the molecular weight of the this compound cation.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is the preferred method. ESI is a soft ionization technique ideal for polar, non-volatile molecules.
-
Analysis: The analysis will detect the protonated molecular ion [M+H]⁺ of the free base at an m/z corresponding to a mass of 187.21 Da. The methanesulfonate anion is not typically observed in positive mode.
-
High-Resolution MS (HRMS): For unequivocal identity confirmation, HRMS can determine the accurate mass and elemental composition, distinguishing it from other compounds with the same nominal mass.
-
Biological Significance and Applications
The primary relevance of this compound is defined by its relationship with the drug Nafamostat.
Intermediate for Nafamostat Synthesis
This compound Methanesulfonate is the penultimate intermediate in the synthesis of Nafamostat Mesylate.[1] It provides the core amidino-naphthol structure onto which the second component of the drug, 4-guanidinobenzoic acid, is attached via an ester linkage. The efficiency and purity of this synthetic step are critical for the overall yield and quality of the final API.
Metabolite of Nafamostat
In vivo, Nafamostat is highly unstable and is rapidly hydrolyzed by blood and tissue esterases into its two constituent parts: this compound (AN) and 4-guanidinobenzoic acid (4-GBA).[2][8] This rapid metabolism results in a very short half-life for the parent drug.
Biological Activity Profile
While the parent drug, Nafamostat, is a potent, broad-spectrum inhibitor of serine proteases like trypsin, thrombin, and TMPRSS2, its metabolite this compound is considered an inactive protease inhibitor .[8][9][10] This is a crucial finding from a drug development perspective, as it indicates that the therapeutic effect of Nafamostat is derived from the intact molecule and not its breakdown products.
However, the metabolites are not without biological effect. The well-documented side effect of hyperkalemia (elevated potassium levels) associated with Nafamostat administration is attributed to the action of its metabolites, including this compound.[8] These metabolites have been shown to inhibit amiloride-sensitive Na⁺ channels in the collecting ducts of the kidneys and suppress the Na-K ATPase pathway in erythrocytes.[8] This inhibition disrupts normal potassium secretion and influx, leading to its accumulation in the blood.
Application in Proteomics
Beyond its role in drug synthesis, this compound Methanesulfonate has found a niche application in proteomics research. It can be used as an N-terminal derivatization reagent for peptides.[5] Attaching this bulky, charged group to the N-terminus of a peptide can alter its fragmentation pattern during tandem mass spectrometry (MS/MS), often promoting the formation of specific ion series and thereby improving the confidence of peptide sequencing and identification.[3]
Conclusion
This compound, particularly in its methanesulfonate salt form, is a compound of significant technical interest. It is not merely a passive precursor but a molecule whose properties, synthesis, and metabolic fate are integral to the development and clinical understanding of the serine protease inhibitor Nafamostat. For researchers, a thorough understanding of its synthesis from non-toxic precursors, its comprehensive analytical profile, and its distinct biological role as an inactive metabolite that contributes to side effects is essential for both pharmaceutical manufacturing and advanced pharmacological studies. Its utility as a tool in proteomics further underscores its value to the scientific community.
References
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Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review. (2022). National Institutes of Health (NIH). Available at: [Link]
- New this compound methanesulfonate synthesis method. Google Patents.
-
This compound methanesulfonate CAS 82957-06-0. Watson International. Available at: [Link]
-
Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. OUCI. Available at: [Link]
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6-hydroxy-2-naphthimidamide methanesulfonate salt | C12H14N2O4S. PubChem. Available at: [Link]
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This compound METHANESULFONATE. Chongqing Chemdad Co.. Available at: [Link]
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Pharmacological studies on 6-amidino-2-naphthyl[4-(4,5-dihydro-1H-imidazol-2-yl)amino] benzoate dimethane sulfonate (FUT-187). I: Inhibitory activities on various kinds of enzymes in vitro and anticomplement activity in vivo. PubMed. Available at: [Link]
-
Nafamostat. Wikipedia. Available at: [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
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Evaluation of the Pharmacokinetics of Nafamostat Mesylate during Continuous Renal Replacement Therapy. (2022). SciRP.org. Available at: [Link]
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Nafamostat | C19H17N5O2. PubChem. Available at: [Link]
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Protease Inhibitors: Summary and Applications. Carl ROTH. Available at: [Link]
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Novel Inactivators of Serine Proteases Based on 6-chloro-2-pyrone. PubMed. Available at: [Link]
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Example IR and NMR analysis of 2-naphthol. (2020). YouTube. Available at: [Link]
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In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PubMed Central. Available at: [Link]
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This compound Methanesulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]
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Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. National Institutes of Health (NIH). Available at: [Link]
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The roles of serine protease inhibitors in dermatoses. Frontiers. Available at: [Link]
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Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate. Available at: [Link]
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Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Publisso. Available at: [Link]
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RoC Profile: Methyl Methanesulfonate. National Toxicology Program. Available at: [Link]
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Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. (2022). PubMed. Available at: [Link]
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Technical Whitepaper: Solubility & Handling of 6-Amidino-2-naphthol Methanesulfonate in DMSO
Executive Summary
6-Amidino-2-naphthol methanesulfonate (CAS: 82957-06-0) is a critical fluorogenic intermediate and metabolite associated with the serine protease inhibitor Nafamostat .[1][2][3][4] While indispensable for protease activity assays and pharmacokinetic profiling, its utility is frequently compromised by poor handling during solvation.
This guide addresses the specific physicochemical challenges of solubilizing this compound in Dimethyl Sulfoxide (DMSO). Unlike robust small molecules, this compound exhibits limited solubility ("Slightly Soluble") and high sensitivity to oxidation due to its naphthol moiety. We define a validated protocol for preparing stable 10 mM stock solutions , mitigating precipitation risks during aqueous dilution, and ensuring assay reproducibility.
Part 1: Physicochemical Profile & Solubility Constraints
Understanding the molecular limitations of this compound is the first step toward reproducible data. The commercial research standard is the methanesulfonate salt , which improves stability over the free base but remains challenging in aqueous environments.
Table 1: Key Physicochemical Properties
| Property | Data | Relevance to Solubility |
| Chemical Name | This compound methanesulfonate | Salt form used for enhanced stability. |
| CAS Number | 82957-06-0 | Verification of correct isomer/salt.[3][5] |
| Molecular Weight | 282.32 g/mol | Critical for molarity calculations. |
| Solubility in DMSO | ~2.8 - 10 mg/mL (Slightly Soluble) | Do not exceed 20 mM to avoid crashing out. |
| Solubility in Water | Poor / Unstable | Requires organic co-solvent (DMSO) for initial stock. |
| pKa | ~10.8 (Amidine group) | Highly basic; prone to hydrolysis in basic buffers. |
| Stability | Light & Oxidation Sensitive | Naphthol group oxidizes to quinones (browning). |
The "Slightly Soluble" Trap
Vendors (e.g., TCI, ChemicalBook) classify this compound as "Slightly Soluble" in DMSO. In pharmacopeial terms, this indicates a solubility range of 1–10 mg/mL .
-
Target Concentration: A 10 mM solution corresponds to ~2.82 mg/mL , which sits safely within the solubility window.
-
Risk Zone: Attempting to create "high-throughput" stocks at 50 mM or 100 mM often leads to micro-precipitation, which acts as a seed for further crashing out upon freezing.
Part 2: Validated Preparation Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, homogenous 10 mM stock solution in anhydrous DMSO.
Reagents:
-
This compound methanesulfonate (Solid, stored at 4°C).
-
Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).
Procedure:
-
Equilibration: Allow the vial of solid compound to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.
-
Weighing: Accurately weigh 2.82 mg of the compound into a sterile, amber microcentrifuge tube.
-
Note: Use amber tubes to protect the naphthol moiety from photodegradation.
-
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Checkpoint: Inspect the solution against a light source.[4] It should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 30°C.
-
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C . Stable for 1–2 months.
Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)
Directly dumping a 100% DMSO stock into a saline buffer often causes rapid precipitation due to the "solvent shock" effect.
Correct Method (Step-down Dilution):
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a 50% DMSO/Water mixture to create a 1 mM working solution. This intermediate step stabilizes the hydrophobic naphthol ring.
-
Final Assay Dilution: Dilute the 1 mM working solution into your assay buffer (e.g., PBS or Tris-HCl, pH 7.4) to the final concentration (e.g., 10–100 µM).
-
Note: Ensure the final DMSO concentration in the assay is <1% (v/v) to prevent enzyme inhibition, unless the assay tolerates higher organic content.
-
Part 3: Workflow Visualization
The following diagram illustrates the critical decision points and handling steps to maintain compound integrity from storage to assay.
Caption: Workflow for the preparation of stable this compound stock solutions, emphasizing moisture control and visual verification.
Part 4: Troubleshooting & Stability
Solution Discoloration (Browning)
-
Cause: Oxidation of the naphthol ring to naphthoquinone derivatives.
-
Prevention: This is irreversible. Discard the stock. Ensure future stocks are stored in amber tubes and consider overlaying the vial headspace with nitrogen or argon gas before freezing.
Precipitation Upon Thawing
-
Cause: Moisture ingress during storage or "salting out" due to high concentration.
-
Remedy: Sonicate the tube for 2–5 minutes at room temperature. If precipitate remains, the compound may have hydrolyzed; verify purity via HPLC.
-
Pro-Tip: Never store DMSO stocks at -80°C if the DMSO is not anhydrous, as phase separation of water ice can concentrate the solute, leading to irreversible precipitation. -20°C is generally safer for short-term (<3 months) storage.
Assay Interference
-
Cause: High background fluorescence.
-
Context: this compound is fluorogenic.[4] If using it as a standard, ensure your detector gain is calibrated. If it is a leaving group product, ensure the substrate itself is stable in the buffer.
References
-
BenchChem. (2025).[4] Physicochemical Properties of this compound Methanesulfonate: A Technical Guide. Retrieved from [4]
-
TCI Chemicals. (n.d.). Product Specification: this compound Methanesulfonate (Product No. A1193). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 171644, this compound. Retrieved from [6]
-
ChemicalBook. (2025).[7] this compound METHANESULFONATE Properties and Solubility. Retrieved from
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National Institutes of Health (NIH). (2021). Pharmacokinetics of Nafamostat and its Metabolites. Retrieved from
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An In-Depth Technical Guide to the Excitation and Emission Spectra of 6-Amidino-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction to 6-Amidino-2-naphthol
This compound, systematically known as 6-hydroxynaphthalene-2-carboximidamide, is a key chemical intermediate.[3] Its primary significance lies in its role as a precursor to Nafamostat, a potent, broad-spectrum serine protease inhibitor used clinically for conditions such as acute pancreatitis and as an anticoagulant.[1][2] The amidino group at the 6-position and the hydroxyl group at the 2-position of the naphthalene core are crucial for its chemical reactivity and its eventual biological activity in the final drug product. Understanding the physicochemical properties of this intermediate, including its fluorescence characteristics, is paramount for process optimization, quality control, and the development of novel analytical methods.
While detailed photophysical studies on this compound are scarce in peer-reviewed literature, its structural similarity to 2-Naphthol provides a strong basis for predicting its fluorescence behavior. The naphthalene core is inherently fluorescent, and the introduction of the electron-donating hydroxyl and amidino groups is expected to modulate its excitation and emission properties.
The Fundamental Principles of Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light or other electromagnetic radiation.[4] The process, governed by the principles of quantum mechanics, can be broken down into three key stages:
-
Excitation: A molecule, initially in its ground electronic state (S₀), absorbs a photon of light, promoting an electron to a higher energy, excited singlet state (S₁).[4] This absorption is rapid, occurring on the femtosecond timescale.
-
Excited-State Lifetime: The molecule exists in the excited state for a brief period, typically in the nanosecond range. During this time, it can undergo various processes, including vibrational relaxation and interactions with its local environment.
-
Emission: The molecule returns to its ground electronic state by emitting a photon. Due to energy loss during the excited-state lifetime (e.g., through vibrational relaxation), the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
The relationship between these processes is often visualized using a Jablonski diagram.
Figure 1: A Jablonski diagram illustrating the key photophysical processes of absorption, relaxation, and emission.
Excitation and Emission Spectra of this compound: A Predictive Analysis
Spectral Properties of the Parent Compound: 2-Naphthol
2-Naphthol is a known fluorescent molecule with distinct excitation and emission profiles.
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent |
| 2-Naphthol | ~331 nm[5][6] | ~354 nm[5] | Ethanol |
The excitation spectrum of 2-Naphthol shows a maximum around 331 nm, which corresponds to the absorption of UV light to promote the molecule to its first excited singlet state.[5][6] The subsequent fluorescence emission peaks at approximately 354 nm.[5]
Predicted Spectral Shifts for this compound
The introduction of an amidino group (-C(=NH)NH₂) at the 6-position of the 2-naphthol core is expected to induce a bathochromic (red) shift in both the excitation and emission spectra. This is due to the electron-donating nature of the amidino group, which extends the π-conjugated system of the naphthalene ring. This extension of conjugation lowers the energy gap between the ground and excited states, resulting in the absorption and emission of lower-energy (longer wavelength) light.
Therefore, it is reasonable to predict that the excitation and emission maxima of this compound will be at longer wavelengths compared to 2-Naphthol. The exact magnitude of this shift would need to be determined experimentally.
The Influence of the Microenvironment on Fluorescence
The fluorescence of a molecule like this compound is highly sensitive to its local environment. Understanding these influences is critical for accurate and reproducible measurements.
Solvent Polarity
Solvent polarity can significantly impact both the intensity and the wavelength of fluorescence emission. In polar solvents, a phenomenon known as "solvent relaxation" can occur around the excited-state dipole of the fluorophore. This stabilization of the excited state by the reorientation of polar solvent molecules lowers its energy level, leading to a red shift in the emission spectrum. The magnitude of this shift is often related to the solvent's polarity.
pH
The presence of acidic and basic functional groups, such as the hydroxyl and amidino groups in this compound, makes its fluorescence pH-dependent. Protonation or deprotonation of these groups will alter the electronic structure of the molecule and, consequently, its absorption and emission spectra. For instance, the deprotonation of the naphtholic hydroxyl group to form a naphtholate anion at alkaline pH is expected to cause a significant red shift in the emission spectrum due to the increased electron-donating ability of the anionic oxygen.
Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. It can occur through various mechanisms, including collisional quenching by other molecules in the solution (e.g., halides, oxygen) and self-quenching at high concentrations of the fluorophore.
Experimental Protocols for Spectral Characterization
To obtain reliable excitation and emission spectra for this compound, a systematic experimental approach is required.
Sample Preparation
-
Solvent Selection: Begin by dissolving this compound methanesulfonate in a suitable solvent where it is stable and soluble. Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, or buffered aqueous solutions) are recommended to minimize interference from fluorescent impurities.
-
Concentration: Prepare a stock solution of known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to determine the optimal concentration for fluorescence measurements. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
pH Adjustment: For studies on pH effects, use a series of buffers (e.g., citrate, phosphate, borate) to control the pH of the aqueous solutions accurately.
Instrumentation and Measurement
A spectrofluorometer is the instrument of choice for measuring fluorescence spectra.
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Photophysical properties of 6-Amidino-2-naphthol
An In-depth Technical Guide to the Photophysical Properties of 6-Amidino-2-naphthol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of this compound, a fluorescent molecule of significant interest in pharmaceutical sciences and biochemical research. While primarily known as a key intermediate in the synthesis of the serine protease inhibitor Nafamostat Mesylate, its inherent fluorescence characteristics suggest its potential as a versatile molecular probe.[1][2] This document synthesizes theoretical principles with practical experimental methodologies, offering researchers and drug development professionals a foundational understanding and actionable protocols for characterizing and utilizing this compound. We will explore its electronic absorption and fluorescence emission characteristics, the influence of environmental factors such as solvent polarity (solvatochromism), and standard protocols for quantifying its fluorescence quantum yield and lifetime.
Introduction: The Molecular Profile of this compound
This compound is a derivative of 2-naphthol, featuring a hydroxyl (-OH) group and an amidino (-C(NH)NH₂) group attached to the naphthalene core. The methanesulfonate salt is the common commercially available form.[3][4] Its significance stems from several areas:
-
Pharmaceutical Intermediate: It is a critical building block for Nafamostat Mesylate, a drug used in the treatment of conditions like acute pancreatitis and disseminated intravascular coagulation.[2]
-
Metabolite Analysis: It is a known metabolite of Nafamostat, and its detection, often via fluorescence after chromatographic separation, is crucial for pharmacokinetic studies.[5]
-
Bioconjugation: It has been described as a useful reagent for the N-terminal derivatization of peptides to enhance fragmentation in mass spectrometry.[6]
The combination of the electron-donating hydroxyl group and the electron-withdrawing/cationic amidino group on the rigid naphthalene scaffold is predicted to give rise to interesting photophysical behaviors, particularly sensitivity to the local microenvironment. This makes it a compelling candidate for development as a fluorescent probe for studying protein-ligand interactions, sensing changes in polarity, or monitoring enzymatic activity.
Core Photophysical Principles
A molecule's photophysical properties are governed by how it interacts with light. The key parameters discussed in this guide are:
-
Absorption (Excitation): The process where a molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The absorption spectrum shows the efficiency of absorption as a function of wavelength.
-
Fluorescence Emission: After reaching the lowest vibrational level of the S₁ state, the molecule can relax back to the ground state by emitting a photon. This emission is always at a longer wavelength (lower energy) than the absorption.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λₐₙ) and the emission maximum (λₑₘ). Larger Stokes shifts are often desirable for fluorescent probes to minimize self-absorption and improve signal-to-noise.[7]
-
Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted to the number of photons absorbed.[8] It represents the efficiency of the fluorescence process, with a maximum value of 1. A high quantum yield is a hallmark of a bright fluorophore.[9]
-
Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.[10] Lifetimes are typically in the nanosecond range for small organic fluorophores and can be sensitive to environmental factors like quenching.[11][12]
Predicted Photophysical Properties of this compound
Direct and comprehensive photophysical data for this compound is not extensively published. However, we can predict its behavior based on its structural similarity to other 2-naphthol derivatives.[13][14][15]
Absorption and Emission Spectra
The parent molecule, 2-naphthol, exhibits an absorption maximum around 281-331 nm and an emission peak near 354 nm in ethanol.[13][14] The presence of the amidino group, which can be protonated, and the hydroxyl group suggests that the absorption and emission maxima of this compound will be highly dependent on pH and solvent polarity. The intramolecular charge transfer (ICT) character, from the hydroxyl donor to the amidino acceptor, is expected to red-shift both the absorption and emission spectra compared to unsubstituted 2-naphthol.
Solvatochromism and Environmental Sensitivity
The significant difference in charge distribution between the ground and excited states makes this compound a strong candidate for exhibiting solvatochromism—a change in spectral properties with solvent polarity.[16] In polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a red shift in the emission spectrum (a larger Stokes shift). This property is invaluable for a fluorescent probe, as a shift in emission color can report on the polarity of its binding environment, such as the active site of an enzyme.[17]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield of naphthalene itself is moderate (ΦF ≈ 0.23 in cyclohexane).[18] For this compound, the quantum yield is expected to be modest in aqueous solutions due to rotational freedom and interactions with the solvent that promote non-radiative decay pathways. However, upon binding to a biological target like a protein or DNA, this rotational freedom can be restricted, leading to a significant enhancement in fluorescence quantum yield.[19] The fluorescence lifetime is anticipated to be in the single-digit to low double-digit nanosecond range, similar to other naphthalene derivatives.[11][20]
Table 1: Predicted Photophysical Parameters for this compound
| Parameter | Predicted Value / Behavior | Rationale / Comparison |
| λabs (max) | 330 - 360 nm | Red-shifted from 2-naphthol (331 nm) due to extended conjugation and substituent effects.[13] |
| λem (max) | 420 - 500 nm | Expected blue-to-green fluorescence with a significant Stokes shift, sensitive to solvent polarity. |
| Stokes Shift | 80 - 150 nm | Large shifts are characteristic of molecules with significant ICT character.[7] |
| Quantum Yield (ΦF) | Low to Moderate (0.05-0.3) | Expected to be low in polar solvents but may increase significantly upon binding to macromolecules.[19] |
| Lifetime (τF) | 2 - 20 ns | Typical range for naphthalene derivatives and other small aromatic fluorophores.[11] |
Experimental Protocols for Photophysical Characterization
To validate the predicted properties and fully characterize this compound, a series of standard spectroscopic experiments are required.
Workflow for Basic Spectroscopic Analysis
The initial characterization involves determining the absorption and emission spectra to find the respective maxima (λₐₙ and λₑₘ).
Caption: Workflow for determining absorption and emission maxima.
Step-by-Step Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of this compound methanesulfonate in a suitable solvent like methanol or DMSO.
-
Working Solution: Dilute the stock solution in the solvent of interest (e.g., phosphate buffer, ethanol) to a concentration of ~10 µM.
-
Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum from 250 nm to 500 nm to identify the wavelength of maximum absorbance (λₐₙ).[21]
-
Concentration Adjustment: For fluorescence measurements, adjust the concentration of the working solution so that the absorbance at λₐₙ is below 0.1 to avoid inner-filter effects.[18]
-
Emission Measurement: Using a spectrofluorometer, set the excitation monochromator to λₐₙ. Scan the emission monochromator from a wavelength ~10 nm above λₐₙ to ~700 nm to record the fluorescence emission spectrum and identify λₑₘ.[21]
Protocol for Determining Fluorescence Quantum Yield (ΦF)
The comparative method, using a standard with a known quantum yield, is the most common and reliable approach.[8]
Caption: Workflow for comparative quantum yield measurement.
Step-by-Step Protocol:
-
Choose a Standard: Select a quantum yield standard whose absorption and emission spectra overlap well with the sample. For blue-emitting compounds like this compound, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the quinine sulfate standard in their respective solvents.
-
Match Absorbance: Identify an excitation wavelength (λₑₓ) where both the sample and standard have significant absorbance. Carefully adjust the concentrations of the sample and standard so they have an identical absorbance value at λₑₓ (ideally between 0.04 and 0.06).
-
Record Emission Spectra: Using a spectrofluorometer, excite both the sample and standard solutions at λₑₓ and record their respective emission spectra over their entire emission range. It is critical to use the exact same instrument settings (e.g., slit widths) for both measurements.
-
Integrate and Calculate: Calculate the integrated area under the emission curve for both the sample (Isample) and the standard (Istd). Calculate the quantum yield of the sample using the following equation:
-
ΦF, sample = ΦF, std × (Isample / Istd) × (nsample² / nstd²)
-
Where n is the refractive index of the solvent used for the sample and standard.
-
Protocol for Measuring Fluorescence Lifetime (τF)
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements. This technique measures the time delay between a pulsed laser excitation and the detection of the emitted photon.
Conceptual Workflow:
-
Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser) at a wavelength near λₐₙ.
-
Photon Detection: Emitted photons are detected by a sensitive, high-speed detector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
Timing Electronics: A time-to-amplitude converter (TAC) measures the time difference between the laser pulse and the detected photon.
-
Histogram Formation: A multichannel analyzer builds a histogram of these time differences over millions of events.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or multiple exponentials) to extract the fluorescence lifetime(s).
Potential Applications in Drug Discovery and Research
The predicted environmental sensitivity of this compound's fluorescence makes it a promising tool for various applications:
-
Enzyme Assays: The amidino group is known to interact with the active sites of serine proteases. A change in fluorescence (intensity, wavelength, or lifetime) upon binding could be used to screen for inhibitors or study enzyme kinetics.
-
Probing Protein Binding Sites: As a fluorescent ligand, it could be used to characterize the polarity and dynamics of binding pockets in target proteins, providing valuable data for rational drug design.
-
Cellular Imaging: If cell-permeable, it could potentially be used to visualize specific cellular compartments or report on changes in the intracellular environment. Its role as a metabolite of Nafamostat suggests it can exist within biological systems.[5]
Conclusion
This compound is more than just a synthetic intermediate; it is a fluorophore with significant untapped potential. Its naphthalene core provides a robust platform for fluorescence, while its hydroxyl and amidino substituents are predicted to impart sensitivity to the molecular environment. This guide provides the theoretical framework and practical, self-validating protocols for researchers to fully characterize its photophysical properties. By systematically investigating its spectral characteristics, quantum yield, and lifetime, and particularly its solvatochromic and pH-dependent behavior, the scientific community can unlock its utility as a sophisticated fluorescent probe for a new generation of assays and imaging applications in drug discovery and chemical biology.
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Sakhapov, D., et al. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv. Retrieved from [Link][31]
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Nagy, T., et al. (2021). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. International Journal of Molecular Sciences, 22(21), 11599. Retrieved from [Link][17]
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Kim, D., et al. (2022). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Scientific Reports, 12, 21105. Retrieved from [Link][33]
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Worrell, B. T., et al. (2020). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Chemosensors, 8(4), 109. Retrieved from [Link][16]
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She, N., et al. (2019). Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo. Talanta, 205, 120150. Retrieved from [Link][7]
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An In-depth Technical Guide to the Fluorescence Mechanism of 6-Amidino-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the putative fluorescence mechanism of 6-Amidino-2-naphthol. While this molecule is primarily recognized as a crucial intermediate in the synthesis of the anticoagulant drug Nafamostat, its structural similarity to well-studied fluorescent naphthol derivatives suggests a rich and complex photophysical behavior.[1][2][3] This document will synthesize established principles of fluorescence chemistry with data from analogous compounds to propose a likely mechanistic framework for this compound, offering a roadmap for future experimental validation.
Introduction to this compound: Structure and Potential Significance
This compound is a substituted naphthalene derivative characterized by a hydroxyl group at the 2-position and an amidino group at the 6-position.[4] Its chemical structure is presented below:
Chemical Structure of this compound
Caption: Chemical structure of this compound.
While its primary documented application is in organic synthesis, the presence of both a proton-donating hydroxyl group and a proton-accepting/donating amidino group on a fluorescent naphthalene core suggests the potential for complex and environmentally sensitive fluorescence properties. Understanding these properties could open avenues for its use as a fluorescent probe in various chemical and biological systems.
Postulated Photophysical Properties: An Analogy-Based Approach
Direct experimental data on the photophysical properties of this compound is scarce. However, by examining related naphthol derivatives, we can infer its likely behavior.
The Naphthol Core: A Foundation for Fluorescence
The parent molecule, 2-naphthol, is known to be fluorescent, with an excitation peak around 331 nm and an emission peak around 354 nm.[5] A key characteristic of 2-naphthol is its increased acidity in the excited state, a phenomenon known as photoacidity.[6][7][8] Upon excitation, the hydroxyl proton can be transferred to a suitable acceptor, such as a water molecule, leading to the formation of the excited naphtholate anion, which emits at a longer wavelength (around 416 nm).[6] This process is a form of Excited-State Proton Transfer (ESPT).
The Influence of the Amidino Group: A Modulator of Photophysics
The amidino group (-C(=NH)NH2) is a strong electron-donating group and can also participate in hydrogen bonding as both a donor and an acceptor. Its presence at the 6-position is expected to significantly modulate the electronic properties of the naphthalene ring and, consequently, its fluorescence.
-
Solvatochromism: The charge distribution in this compound is likely to be sensitive to the polarity of its environment. In polar solvents, the emission wavelength is expected to red-shift (bathochromic shift) due to the stabilization of a more polar excited state. This phenomenon, known as solvatochromism, has been observed in other substituted naphthols.[9][10]
-
Intramolecular Charge Transfer (ICT): Upon excitation, an intramolecular charge transfer from the electron-donating amidino and hydroxyl groups to the naphthalene ring is plausible. This ICT character of the excited state would contribute to its sensitivity to solvent polarity.
The Proposed Fluorescence Mechanism: A Focus on Excited-State Intramolecular Proton Transfer (ESIPT)
Given the presence of both a proton-donating hydroxyl group and a potentially proton-accepting amidino group, we postulate that the dominant fluorescence mechanism for this compound is Excited-State Intramolecular Proton Transfer (ESIPT) .
In this mechanism, upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the amidino group. This creates an excited-state tautomer which is responsible for the observed fluorescence. The process can be depicted as follows:
Caption: Proposed ESIPT mechanism for this compound.
This ESIPT process would result in a large Stokes shift, which is the difference between the absorption and emission maxima. The efficiency of ESIPT and the resulting fluorescence characteristics are expected to be highly dependent on the solvent environment, particularly its polarity and hydrogen-bonding capacity.
Experimental Protocols for Mechanistic Validation
To validate the proposed fluorescence mechanism, a series of spectroscopic and computational studies are required.
Steady-State and Time-Resolved Fluorescence Spectroscopy
This is the cornerstone for investigating the photophysical properties of a fluorophore.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (micromolar range) of this compound methanesulfonate in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water).[11][12]
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra for each solution to determine the ground-state absorption maxima (λ_abs).
-
Steady-State Fluorescence Spectroscopy:
-
Excite the samples at their respective λ_abs.
-
Record the fluorescence emission spectra and determine the emission maxima (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
Determine the fluorescence quantum yield (Φ_f) relative to a known standard (e.g., quinine sulfate).
-
-
Time-Resolved Fluorescence Spectroscopy:
-
Excite the samples with a pulsed laser source at λ_abs.
-
Measure the fluorescence decay kinetics at the emission maximum.
-
Determine the fluorescence lifetime (τ_f) by fitting the decay curve. For ESIPT systems, biexponential decays may be observed, corresponding to the lifetimes of the normal and tautomeric forms.[13]
-
Data Presentation:
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | Expected | Expected | Expected | Expected | Expected |
| Toluene | 2.38 | Expected | Expected | Expected | Expected | Expected |
| Acetonitrile | 37.5 | Expected | Expected | Expected | Expected | Expected |
| Methanol | 32.7 | Expected | Expected | Expected | Expected | Expected |
| Water | 80.1 | Expected | Expected | Expected | Expected | Expected |
pH-Dependent Fluorescence Studies
Investigating the effect of pH can provide insights into the proton transfer processes.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer.
-
Spectroscopic Measurements: Record the absorption and fluorescence spectra for each pH.
-
Data Analysis: Plot the fluorescence intensity and emission wavelength as a function of pH to determine the ground-state (pKa) and excited-state (pKa) acidity constants. The Förster cycle can be used to calculate pKa.[6]
Computational Modeling
Quantum chemical calculations can provide theoretical support for the proposed mechanism.
Workflow:
Caption: Workflow for computational investigation of this compound.
-
Methodology: Employ Density Functional Theory (DFT) for ground-state calculations and Time-Dependent DFT (TD-DFT) for excited-state properties.[14]
-
Objectives:
-
Optimize the geometries of the normal and tautomeric forms in both the ground and excited states.
-
Calculate the energy barrier for the ESIPT process.
-
Simulate the absorption and emission spectra to compare with experimental results.
-
Conclusion and Future Directions
While this compound is currently valued as a synthetic intermediate, its molecular architecture strongly suggests a fascinating and potentially useful photophysical profile governed by Excited-State Intramolecular Proton Transfer. The experimental and computational workflows outlined in this guide provide a clear path to elucidating its fluorescence mechanism. A thorough understanding of these properties could lead to the development of novel fluorescent probes for sensing applications, leveraging its sensitivity to environmental factors such as polarity and pH. Further research into this compound is warranted to unlock its full potential beyond its current applications.
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- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. mdpi.com [mdpi.com]
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An In-depth Technical Guide to the Discovery and History of 6-Amidino-2-naphthol
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 6-Amidino-2-naphthol. While a crucial chemical intermediate in its own right, the story of this molecule is inextricably linked to the development of Nafamostat Mesylate, a potent, broad-spectrum serine protease inhibitor. We will delve into the initial synthetic routes and their evolution, the detailed mechanism of action of its famous derivative, Nafamostat, and the foundational experimental workflows used to characterize its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important scaffold in medicinal chemistry.
Chapter 1: The Genesis of a Key Intermediate: Discovery and Synthesis of this compound
The discovery of this compound is not that of a standalone therapeutic agent, but rather as a pivotal building block in the creation of a powerful serine protease inhibitor. Its history is therefore intertwined with the development of Nafamostat Mesylate by Torii Pharmaceutical Co., Ltd. in Japan, which was first launched for the treatment of acute pancreatitis in 1986.[1] The initial patent for Nafamostat Mesylate was filed in 1981, marking the earliest formal documentation of the synthesis involving this compound.[2]
Evolution of Synthetic Methodologies
The initial synthesis of this compound was a multi-step process that, while effective, utilized hazardous reagents.[1] A significant improvement in the synthetic route has since been developed, offering a safer and more efficient alternative.
The earliest widely used synthesis started from 6-bromo-2-naphthol.[1] This was converted to 6-cyano-2-naphthol via a cyanation reaction with the highly toxic copper cyanide.[1] The nitrile group was then converted to an amidine through a Pinner reaction, which involves treatment with hydrogen chloride gas in anhydrous alcohol to form an imino ester hydrochloride, followed by ammonolysis to yield the final this compound.[1]
Concerns over the safety and environmental impact of using copper cyanide spurred the development of a more modern and safer synthetic pathway. This improved method begins with 6-hydroxy-2-naphthaldehyde.[1]
Modern Synthesis Protocol: From 6-hydroxy-2-naphthaldehyde to this compound
This protocol outlines a safer, more environmentally friendly synthesis of this compound methanesulfonate, adapted from modern patented methods.[1]
Step 1: Synthesis of 6-cyano-2-naphthol
-
In a suitable reaction vessel, dissolve 6-hydroxy-2-naphthaldehyde in dimethyl sulfoxide (DMSO).
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture to induce an addition-elimination reaction, yielding 6-cyano-2-naphthol.
-
Isolate and purify the product.
Step 2: Pinner Reaction to form 6-hydroxy-2-naphthalene imino methyl ester hydrochloride
-
Prepare a solution of HCl in anhydrous methanol. An improved method involves the reaction of acetyl chloride with methanol to generate HCl in situ, which offers better control over the amount of acid.[1]
-
Dissolve the 6-cyano-2-naphthol from Step 1 in the HCl/methanol solution.
-
Stir the reaction at room temperature. The imino methyl ester hydrochloride will precipitate out of the solution.
-
Filter the precipitate and wash with ether.
Step 3: Ammonolysis to this compound
-
Suspend the 6-hydroxy-2-naphthalene imino methyl ester hydrochloride in ethanol.
-
Bubble ammonia gas through the suspension to carry out the aminolysis reaction, forming this compound.
-
The free base can then be converted to its methanesulfonate salt by reaction with sodium bicarbonate followed by methanesulfonic acid for improved stability and handling.[1]
Diagram of the Modern Synthetic Workflow
Caption: Modern synthesis of this compound Methanesulfonate.
Physicochemical Properties of this compound Methanesulfonate
| Property | Value |
| CAS Number | 82957-06-0 |
| Molecular Formula | C₁₁H₁₀N₂O · CH₄O₃S |
| Molecular Weight | 282.31 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 230 - 233 °C |
| Solubility | Slightly soluble in DMSO and Acetonitrile |
Chapter 2: From Intermediate to Inhibitor: The Development of Nafamostat Mesylate
This compound serves as the cornerstone for the synthesis of Nafamostat Mesylate, a potent, broad-spectrum inhibitor of serine proteases.[3] Nafamostat is synthesized by the esterification of this compound with 4-guanidinobenzoic acid.[4]
Clinically, Nafamostat has been used as a short-acting anticoagulant, particularly during hemodialysis, and for the treatment of acute pancreatitis.[5][6] Its therapeutic effects stem from its ability to inhibit a wide range of serine proteases involved in the coagulation and inflammatory cascades, including thrombin, plasmin, trypsin, and kallikrein.[3][6] More recently, Nafamostat gained significant attention for its potential as an antiviral agent against SARS-CoV-2, owing to its potent inhibition of the host serine protease TMPRSS2, which is crucial for viral entry into cells.[7]
Chapter 3: Unraveling the Mechanism of Covalent Inhibition
Nafamostat functions as a "slow tight-binding substrate," a class of inhibitors that form a covalent intermediate with the target enzyme, effectively trapping it in an inactive state.[5] The catalytic triad of a serine protease, typically composed of serine, histidine, and aspartate residues, is the target of Nafamostat's inhibitory action.
The mechanism proceeds as follows:
-
Initial Binding: The positively charged amidino and guanidino groups of Nafamostat guide the inhibitor into the active site of the serine protease, where it forms initial non-covalent interactions.
-
Nucleophilic Attack: The hydroxyl group of the active site serine (e.g., Ser195 in urokinase-type plasminogen activator [uPA] or Ser441 in TMPRSS2) performs a nucleophilic attack on the carbonyl carbon of the ester bond in Nafamostat.[7][8]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Acyl-Enzyme Intermediate and Release of this compound: The intermediate collapses, leading to the cleavage of the ester bond. The 4-guanidinobenzoic acid (GBA) moiety becomes covalently attached to the active site serine, forming a stable acyl-enzyme intermediate. The this compound (6A2N) portion is released.[8] This covalent modification of the active site serine renders the enzyme inactive.
Crystal structures of Nafamostat in complex with serine proteases such as uPA (PDB: 7VM4) and TMPRSS2 (PDB: 7MEQ) have confirmed this covalent mechanism of inhibition.[9][10]
Diagram of the Covalent Inhibition Mechanism
Caption: Covalent inhibition of a serine protease by Nafamostat.
Chapter 4: Quantitative Inhibitory Profile of Nafamostat Mesylate
The potency of Nafamostat has been quantified against a range of serine proteases. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters that describe the efficacy of an inhibitor.
| Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Trypsin | 15 nM | - | [11] |
| Tryptase | 95.3 pM | - | [11] |
| uPA | - | Nanomolar range | [8] |
| Factor XIa | - | Nanomolar range | [8] |
| Factor XIIa | - | Nanomolar range | [8] |
| Matriptase | - | Nanomolar range | [8] |
These values highlight the potent and broad-spectrum inhibitory activity of Nafamostat.
Chapter 5: Foundational Experimental Workflow: Serine Protease Inhibition Assay
A common method to determine the inhibitory activity of compounds like Nafamostat is a chromogenic substrate-based assay. This assay measures the ability of the inhibitor to prevent the protease from cleaving a synthetic substrate that releases a colored product.
Detailed Protocol for a Chromogenic Serine Protease Inhibition Assay
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂)
-
Nafamostat Mesylate stock solution (in DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the serine protease in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
Prepare a serial dilution of Nafamostat Mesylate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of the protease solution and varying concentrations of the Nafamostat Mesylate solution.
-
Positive control wells (no inhibitor): Add the protease solution and an equivalent volume of assay buffer (or DMSO if used as a solvent).
-
Negative control wells (no enzyme): Add assay buffer and the chromogenic substrate.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed plate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes). The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Diagram of the Experimental Workflow
Caption: Workflow for a chromogenic serine protease inhibition assay.
Chapter 6: Structure-Activity Relationships and the Enduring Legacy
The potent inhibitory activity of Nafamostat is highly dependent on its specific chemical structure, in which this compound plays a crucial role. Structure-activity relationship (SAR) studies, often comparing Nafamostat to the related drug Camostat, have provided valuable insights.[7]
-
The Guanidino and Amidino Groups: These basic moieties are critical for guiding the inhibitor into the negatively charged S1 pocket of serine proteases, which typically recognizes arginine or lysine residues. In silico analyses have shown that these groups form strong electrostatic interactions with key acidic residues in the active site, such as Asp435 in TMPRSS2.[7]
-
The Ester Bond: The lability of the ester bond is essential for the covalent mechanism of inhibition. Replacing the ester with a more stable amide bond has been shown to significantly weaken the anti-SARS-CoV-2 activity of Nafamostat derivatives, highlighting the importance of the acylation step.[7]
-
The Naphthyl Group: The rigid, aromatic structure of the this compound leaving group contributes to the overall binding affinity of the intact inhibitor within the active site before the covalent modification occurs.[8]
The this compound scaffold continues to be a valuable starting point for the design of novel therapeutic agents targeting serine proteases and other enzymes.
Conclusion
This compound, though primarily known as an intermediate, is a molecule of significant historical and scientific importance. Its discovery and development are a testament to the intricate process of drug design and optimization. From its origins in the synthesis of a treatment for pancreatitis to its role in the development of a potential antiviral, the story of this compound and its derivative, Nafamostat, underscores the enduring relevance of serine protease inhibition as a therapeutic strategy. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships provides a solid foundation for future research and development in this critical area of medicinal chemistry.
References
- New this compound methanesulfonate synthesis method.
-
Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. National Center for Biotechnology Information. [Link]
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Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat. National Center for Biotechnology Information. [Link]
-
Nafamostat. Wikipedia. [Link]
-
In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. National Center for Biotechnology Information. [Link]
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What is the mechanism of Nafamostat Mesilate?. Patsnap Synapse. [Link]
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Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis. National Center for Biotechnology Information. [Link]
-
Nafamostat. National Center for Biotechnology Information. [Link]
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7VM4: Crystal structure of uPA in complex with nafamostat. RCSB PDB. [Link]
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Chemical structures of nafamostat and its derivatives. Molecular.... ResearchGate. [Link]
- CN110330447B - Preparation method and application of nafamostat mesylate intermediate.
-
Protease Assays. National Center for Biotechnology Information. [Link]
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Development of a predictive model for nafamostat mesylate dosing in hemodialysis. National Center for Biotechnology Information. [Link]
- EP0168738A2 - Single step protease inhibitor assay.
-
Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles. ResearchGate. [Link]
- CN103641749A - Preparation method of nafamostat mesylate.
-
7MEQ: Crystal structure of human TMPRSS2 in complex with Nafamostat. RCSB PDB. [Link]
- KR20150084165A - Method for preparing of nafamostat mesilate.
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Technical Guide: Safety, Stability, and Handling of 6-Amidino-2-naphthol Methanesulfonate
Executive Summary & Chemical Identity[1]
6-Amidino-2-naphthol methanesulfonate (CAS: 82957-06-0) is a critical reference standard in the development and quality control of serine protease inhibitors. It is primarily known as the hydrolytic metabolite and key synthetic intermediate of Nafamostat Mesylate (FUT-175).
For researchers, this compound serves two distinct functions:
-
Stability Indicator: Its presence in Nafamostat formulations indicates ester bond cleavage and drug degradation.
-
Fluorogenic Standard: In enzymatic assays where Nafamostat is used as a substrate to probe esterase activity, this compound is the fluorescent leaving group used to generate standard curves.
Chemical Profile:
-
Systematic Name: 6-Hydroxynaphthalene-2-carboximidamide methanesulfonate[1]
-
Molecular Formula:
(Salt form)[1] -
Appearance: White to off-white crystalline powder (yellows upon oxidation).
-
Solubility: Soluble in DMSO (>50 mg/mL); moderately soluble in water/saline (pH dependent).
Toxicology & Hazard Profiling
While often handled in small quantities for assays, the naphthol core and amidine functionality necessitate strict safety protocols. The primary risks stem from its potential to act as a mucous membrane irritant and its structural relationship to bioactive protease inhibitors.
Hazard Classification (GHS)[4]
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
-
Note on Hydrolysis: In aqueous solution, if the pH becomes highly alkaline, the amidine group may destabilize, and the naphthol core can oxidize, potentially forming quinones which are sensitizers.
The "Why" Behind the PPE
-
Respiratory Protection: The powder is often electrostatic and fine. Inhalation can trigger irritation of the upper respiratory tract due to the basicity of the amidine group upon contact with mucosal moisture. Use a P95/N95 respirator or handle inside a fume hood.
-
Ocular Safety: Amidines are distinct bases. Contact with the cornea can cause more than simple irritation; it can alter pH locally. Chemical safety goggles (not just safety glasses) are mandatory.
Storage & Stability Architecture
The integrity of this compound is compromised by two main factors: moisture (hygroscopicity) and oxidation (discoloration).
Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Slows oxidative browning of the naphthol ring. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Naphthols are electron-rich and prone to auto-oxidation in air. |
| Container | Amber Glass | Protects from UV-induced radical formation. |
| Desiccation | Required | The methanesulfonate salt is hygroscopic; moisture facilitates hydrolysis and clumping. |
Visual Quality Check
-
Pass: White to faint beige powder.
-
Fail: Yellow, orange, or brown clumps. Do not use for quantitative standard curves as the molar extinction coefficient will be altered.
Experimental Application: The Nafamostat Hydrolysis Pathway[7][8]
To understand the utility of this powder, one must visualize its relationship to the parent drug, Nafamostat. The diagram below illustrates the degradation pathway that researchers typically monitor.
Pathway Visualization
Figure 1: The hydrolytic degradation of Nafamostat yields this compound.[5][6] This reaction is the basis for using the powder as a reference standard.
Handling Protocol: Preparation of Reference Standards
Objective: Create a precise calibration curve to quantify Nafamostat degradation.
Solubilization Strategy
Direct dissolution in water can be slow and may result in precipitation if the pH drifts. The "Solvent-First" approach is recommended.
-
Weighing: Weigh the powder into an amber vial. Note: The powder is static; use an anti-static gun if available.
-
Primary Solubilization: Dissolve in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM).
-
Reasoning: DMSO prevents oxidation during the initial dissolution and ensures complete solvation of the salt.
-
-
Dilution: Dilute the DMSO stock into your assay buffer (e.g., PBS or HEPES, pH 7.4) immediately before use.
-
Caution: Keep final DMSO concentration <1% if using in live-cell assays to avoid solvent toxicity.
-
Workflow Diagram
Figure 2: Step-by-step workflow for preparing working solutions from frozen powder stock.
Waste Management & Environmental Safety
Although this compound is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance at the same level as heavy metals, naphthol derivatives can be toxic to aquatic life (Category Acute 1 in some contexts for the parent naphthol).
-
Disposal: Do not pour down the sink. Collect in a dedicated "Organic Waste - Non-Halogenated" container.
-
Spill Cleanup: If powder is spilled, dampen with a paper towel soaked in ethanol (to prevent dust lofting) before wiping. Wash the surface with a mild detergent to remove cationic residues.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54953, Nafamostat mesylate. Retrieved from [Link]
-
Cao, H., et al. (2019). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Pharmaceutics, 11(2), 64. Retrieved from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. ICSC 0719 - 2-NAPHTHOL [chemicalsafety.ilo.org]
- 5. CN103896809A - New this compound methanesulfonate synthesis method - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Enzyme Kinetic Analysis Using 6-Amidino-2-naphthol-Based Fluorogenic Substrates
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to employing fluorogenic substrates that release the highly fluorescent 6-Amidino-2-naphthol (ANH) moiety for the kinetic analysis of enzymes, particularly serine proteases like trypsin. The core principle of this assay is the enzymatic cleavage of a non-fluorescent substrate, which liberates ANH, leading to a quantifiable increase in fluorescence intensity over time.[1] This method offers a sensitive, continuous, and high-throughput-compatible alternative to traditional colorimetric or endpoint assays. We will delve into the underlying scientific principles, provide detailed, validated protocols for assay execution and data analysis, and offer expert insights into experimental design and troubleshooting.
Introduction: The Principle of Fluorogenic Protease Assays
The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of drug discovery. Fluorogenic assays provide a powerful tool for this purpose, offering high sensitivity and the ability to monitor enzymatic reactions in real-time.[2][3] The fundamental mechanism involves a substrate molecule composed of a recognition sequence specific to the target enzyme, linked to a fluorescent molecule (a fluorophore) via a bond that quenches its fluorescence. In the context of this protocol, the fluorophore is this compound (ANH).
When the enzyme, such as trypsin, recognizes and cleaves the substrate at the specific peptide bond, the ANH fluorophore is released.[1][4] Freed from the quenching effects of the parent molecule, the ANH exhibits its characteristic fluorescence upon excitation at the appropriate wavelength. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This allows for the precise determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[5]
Expert Insight: The choice of the fluorophore is critical. While other fluorophores like 7-amino-4-methylcoumarin (AMC) are common, ANH-based substrates offer a distinct spectral profile. The amidino group on the naphthol structure is key, as it mimics the side chain of arginine or lysine, making substrates incorporating it particularly well-suited for trypsin-like serine proteases which cleave at the carboxyl side of these residues.[4][6]
The Science Behind the Method: Mechanism of Action
Serine proteases utilize a well-characterized catalytic mechanism involving a catalytic triad of amino acid residues (typically Serine, Histidine, and Aspartate) in their active site.[7] The reaction with a fluorogenic substrate proceeds via a two-step process:
-
Acylation: The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. This forms a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the ANH fluorophore.[7][8] This is the fluorescence-generating step.
-
Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the peptide portion of the substrate and regenerating the free, active enzyme.[7][9]
This catalytic cycle repeats, leading to a continuous increase in fluorescence as more substrate is turned over.
Diagram: Enzymatic Cleavage of an ANH-Based Substrate
Caption: Enzymatic release of fluorescent this compound (ANH).
Materials and Protocol
3.1. Required Materials
-
Enzyme: Purified enzyme of interest (e.g., Trypsin, TPCK treated, from a reputable supplier).
-
Substrate: A suitable this compound-based substrate (e.g., Nα-Benzoyl-L-arginine-6-amidino-2-naphthylamide).
-
Buffer: Assay buffer appropriate for the enzyme. For trypsin, a common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[10]
-
Solvent: Anhydrous DMSO for dissolving the substrate.
-
Instrumentation: A fluorescence microplate reader with excitation and emission filters appropriate for ANH.
-
Plate: Black, opaque 96-well or 384-well microplates to minimize light scatter and background fluorescence.
-
Positive Control: A known potent inhibitor for the enzyme (optional, for inhibition studies).
-
Negative Control: Assay buffer without enzyme.
3.2. Spectral Properties of this compound (ANH)
Accurate spectral data is paramount for setting up the fluorescence reader. While the exact peaks can be slightly influenced by buffer conditions, the parent compound, 2-Naphthol, provides a strong reference.
| Compound | Excitation (λex) | Emission (λem) | Source |
| 2-Naphthol | ~331 nm | ~354-356 nm | [11][12][13] |
| ANH (in assay) | ~330-340 nm | ~410-425 nm | [13] |
Scientist's Note: It is crucial to perform a spectral scan of the free ANH fluorophore in your specific assay buffer to determine the optimal excitation and emission wavelengths for your experimental setup. The amidino group and buffer pH can cause a Stokes' shift compared to unsubstituted 2-naphthol.
3.3. Step-by-Step Experimental Protocol
This protocol is designed for a 96-well plate format to determine the Km and Vmax of an enzyme.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare your assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and bring it to the desired reaction temperature (e.g., 25°C or 37°C).[10]
-
Substrate Stock Solution: Dissolve the ANH-based substrate in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Rationale: DMSO is used to solubilize the often hydrophobic substrates. The final DMSO concentration in the assay should be kept low (<1-2%) to avoid affecting enzyme activity.
-
Substrate Dilutions: Perform a serial dilution of the substrate stock solution in assay buffer to create a range of concentrations. For a Km determination, a good starting point is to prepare concentrations ranging from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range from low micromolar to millimolar is recommended.
-
Enzyme Working Solution: Prepare a working solution of the enzyme in assay buffer at a concentration that will yield a linear increase in fluorescence over a reasonable time frame (e.g., 10-30 minutes). Self-Validation: The optimal enzyme concentration must be determined empirically by testing a dilution series. The goal is to find a concentration where the initial reaction rate is linear and substrate consumption is less than 10% over the measurement period.
Step 2: Assay Setup
-
Plate Layout: Design your plate layout to include blanks (buffer + substrate, no enzyme), substrate dilutions, and controls. All measurements should be performed in at least triplicate.
-
Add Substrate: Pipette 50 µL of each substrate dilution into the appropriate wells of the black microplate. Add 50 µL of assay buffer to the "no substrate" control wells.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature for 5-10 minutes to ensure thermal equilibrium.
Step 3: Initiating and Reading the Reaction
-
Set Up Plate Reader: Configure the fluorescence plate reader with the optimal excitation and emission wavelengths for ANH (e.g., Ex: 335 nm, Em: 420 nm). Set the instrument to perform a kinetic read, taking measurements every 30-60 seconds for a total of 15-30 minutes.
-
Initiate Reaction: Start the reaction by adding 50 µL of the enzyme working solution to all wells except the blank (add 50 µL of assay buffer to the blank wells). Expert Tip: Use a multichannel pipette to add the enzyme simultaneously to a row or column to ensure consistent start times and improve data quality.
-
Read Plate: Immediately place the plate in the reader and begin the kinetic measurement.
Data Analysis and Interpretation
The output from the plate reader will be a set of fluorescence intensity readings over time (progress curves) for each substrate concentration.
Step 1: Calculate Initial Reaction Velocities (v0)
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time (in seconds or minutes).
-
Identify the initial linear portion of each curve. Trustworthiness Check: The initial rate should be linear. If the curve immediately begins to plateau, it suggests the enzyme concentration is too high or the substrate is being consumed too rapidly.[14] Conversely, a long lag phase may indicate a slow-binding inhibitor or an issue with reagent mixing.
-
Calculate the slope of this linear portion. This slope (ΔRFU / Δtime) represents the initial reaction velocity (v0) in RFU/min.[5][14]
Step 2: Convert RFU to Molar Concentration
To determine kinetic constants in standard units, the velocity in RFU/min must be converted to M/min. This requires a standard curve of the free ANH fluorophore.
-
Prepare a dilution series of free ANH of known concentrations in the assay buffer.
-
Measure the fluorescence of each standard.
-
Plot RFU versus concentration (M) and determine the slope. This slope (RFU/M) is your conversion factor.
-
Convert each v0 (RFU/min) to v0 (M/min) by dividing by the conversion factor.
Step 3: Determine Km and Vmax
-
Plot the initial velocities (v0, in M/min) against the corresponding substrate concentrations ([S], in M).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):
v0 = (Vmax * [S]) / (Km + [S])
This direct fitting method is the most accurate way to determine Vmax (the maximum velocity at saturating substrate concentration) and Km (the substrate concentration at which the reaction velocity is half of Vmax).[15][16]
Diagram: Experimental and Data Analysis Workflow
Caption: From reagent preparation to kinetic parameter determination.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Autofluorescent compounds in sample; Substrate instability/hydrolysis; Plate material | Use black, opaque plates. Check buffer for contaminants. Prepare substrate solution fresh and protect from light. Run a "no enzyme" control to quantify background hydrolysis and subtract it from all readings. |
| No or Low Signal | Incorrect filter set; Inactive enzyme; Enzyme concentration too low; Substrate not suitable for enzyme | Verify excitation/emission wavelengths with a spectral scan of free ANH. Test enzyme activity with a known standard substrate. Increase enzyme concentration. Confirm from literature that the substrate's peptide sequence is appropriate for the target enzyme.[6] |
| Non-linear Progress Curves | Substrate depletion (>10%); Enzyme instability; Product inhibition; Inner filter effect at high substrate/product concentrations | Decrease enzyme concentration or measurement time. Check enzyme stability in assay buffer over time. If product inhibition is suspected, analyze only the very initial phase of the reaction. Dilute samples if the fluorescence signal is saturating the detector.[16] |
| Poor Data Reproducibility | Pipetting errors; Temperature fluctuations; Inconsistent reaction start times | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure uniform temperature across the plate. Use a multichannel pipette to initiate reactions for a set of wells simultaneously. |
Conclusion
The use of this compound-based fluorogenic substrates provides a robust, sensitive, and continuous method for characterizing enzyme kinetics. The protocols outlined in this application note, when combined with careful experimental design and data analysis, enable researchers to reliably determine key kinetic parameters like Km and Vmax. This methodology is highly amenable to high-throughput screening applications, making it an invaluable tool in academic research and industrial drug development for the discovery and characterization of enzyme inhibitors.
References
-
Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle. Retrieved from [Link][13]
-
G-Biosciences. (n.d.). Fluoro™ Protease Assay. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link][10]
-
JASCO. (2022, January 11). Enzyme kinetics probed by fluorescence spectroscopy. Retrieved from [Link][5]
-
Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry. Retrieved from [Link][9]
-
Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link][2]
-
ResearchGate. (2022, February 22). How to find Vmax and km from enzyme activity assay? Retrieved from [Link][14]
-
Torktiam, P., et al. (2019). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 24(21), 3959. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Serine protease. Retrieved from [Link][7]
-
Yas'ko, M. V., et al. (1993). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry, 214(1), 291-295. Retrieved from [Link][3]
-
Zikou, E., et al. (2019). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Biochemistry, 58(34), 3616–3625. Retrieved from [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. jasco-global.com [jasco-global.com]
- 6. purdue.edu [purdue.edu]
- 7. Serine protease - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 12. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]
- 13. franklycaroline.com [franklycaroline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Amidino-2-naphthol in Affinity Chromatography
Executive Summary
This guide details the application of 6-Amidino-2-naphthol (often utilized as the methanesulfonate salt) as a high-specificity ligand for the purification of serine proteases. While Benzamidine is the industry standard for general serine protease capture, this compound offers distinct advantages in hydrophobicity and binding geometry, making it superior for isolating specific targets like Thrombin , Urokinase , and Kallikrein from complex biological feedstocks.[1]
This document provides a comprehensive protocol for ligand immobilization, column operation, and troubleshooting, designed for researchers requiring higher resolution than standard benzamidine media can provide.[1]
Scientific Mechanism & Rationale
Ligand Structure and Function
This compound acts as a competitive inhibitor of serine proteases. Its mechanism mimics the side chain of Arginine , the amino acid residue typically found at the P1 position of the substrate cleavage site in serine proteases.
-
The Amidine Group: Positively charged at physiological pH, it forms a critical salt bridge with the aspartic acid residue (e.g., Asp189 in trypsin) at the bottom of the protease's S1 specificity pocket.
-
The Naphthalene Ring: Unlike the benzene ring of benzamidine, the naphthalene system of this compound provides a larger hydrophobic surface area. This allows for additional Van der Waals interactions with the hydrophobic walls of the S1 pocket (often residues 190–220), increasing binding affinity (
) and specificity for proteases with deeper or more hydrophobic pockets (e.g., Thrombin).
Interaction Diagram
Caption: Structural interaction showing the immobilization of the ligand and its bimodal binding (electrostatic + hydrophobic) to the target protease.
Ligand Immobilization Protocol
Since this compound is not widely available as a pre-packed column, researchers must often couple the ligand to a matrix manually.[1]
Critical Chemistry Note: The amidine group (
Materials Required
-
Matrix: Epoxy-activated Sepharose 6B (preswollen or lyophilized).
-
Coupling Buffer: 0.1 M Na₂CO₃ / NaHCO₃, pH 9.5–10.0 (High pH is required to deprotonate the naphthol hydroxyl group for nucleophilic attack).
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0.[1]
-
Wash Buffers: Acetate buffer (pH 4.[6]0) and Tris-HCl (pH 8.0).
Step-by-Step Coupling Procedure
-
Ligand Dissolution:
-
Dissolve this compound in the Coupling Buffer.
-
Target Concentration: 5–10 µmol ligand per mL of gel.
-
Note: If solubility is poor, up to 50% DMSO or DMF can be added to the coupling buffer.
-
-
Resin Preparation:
-
Wash the Epoxy-activated Sepharose with distilled water to remove additives (lactose/dextran).
-
Suction dry the resin (do not let it crack).
-
-
Coupling Reaction:
-
Mix the ligand solution with the resin slurry (ratio 2:1 liquid to resin).
-
Incubate for 16–24 hours at 40°C with gentle shaking.
-
Why 40°C? Epoxy coupling to hydroxyls is slow; elevated temperature drives the reaction.
-
-
Blocking:
-
Wash away excess ligand with Coupling Buffer.
-
Incubate resin with Blocking Buffer (1 M Ethanolamine) for 4 hours at 40°C to deactivate remaining epoxy groups.
-
-
Washing Cycle (Critical for Purity):
-
Wash alternately with 0.1 M Acetate buffer (pH 4.0) + 0.5 M NaCl and 0.1 M Tris-HCl (pH 8.0) + 0.5 M NaCl .[7]
-
Repeat this cycle 3–4 times to remove non-covalently adsorbed ligand.
-
Chromatography Workflow
Buffer Selection
| Buffer Type | Composition | Purpose |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4–8.0 | High salt prevents non-specific ionic binding; pH optimizes protease stability.[1] |
| Wash Buffer | 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4 | Stringent wash to remove loosely bound contaminants.[1] |
| Elution Buffer A (Competitive) | 50 mM Tris-HCl, 0.5 M NaCl, 20–50 mM Benzamidine | Gentle elution by competition; preserves enzyme activity.[1] |
| Elution Buffer B (pH Shift) | 0.1 M Glycine-HCl, pH 3.0 | Low pH breaks the salt bridge; effective but may denature sensitive enzymes. |
Operational Protocol
-
Equilibration:
-
Pack the column and equilibrate with 5–10 column volumes (CV) of Binding Buffer .[8]
-
Ensure conductivity and pH of effluent match the buffer.
-
-
Sample Loading:
-
Adjust sample pH to 7.4–8.0 and filter (0.45 µm).
-
Load sample at a slow flow rate (e.g., 50–100 cm/h) to maximize residence time for binding.
-
Observation: Serine proteases will bind; zymogens (inactive precursors) may bind weakly or flow through depending on the accessibility of their S1 pocket.
-
-
Washing:
-
Elution:
-
Method A (Preferred): Apply Elution Buffer A (Competitive). Collect fractions. This yields active enzyme complexed with benzamidine (which can be dialyzed away).
-
Method B (Alternative): Apply Elution Buffer B (pH 3.0). Immediately neutralize collected fractions with 1 M Tris-HCl (pH 9.0) to prevent acid hydrolysis.
-
-
Regeneration:
-
Wash with 3 CV of 0.1 M Glycine (pH 3.0) followed by 3 CV of 70% Ethanol (to remove hydrophobic contaminants bound to the naphthalene ring).
-
Store in 20% Ethanol at 4°C.
-
Workflow Diagram
Caption: Operational workflow for serine protease purification using this compound affinity media.
Case Studies & Applications
Purification of Thrombin
Thrombin has a deep, hydrophobic "canyon" near the active site.
-
Advantage: this compound binds Thrombin with 2–5x higher affinity than Benzamidine due to the naphthalene ring's interaction with the apolar residues near the catalytic triad.
-
Result: Higher yield from low-concentration feedstocks (e.g., plasma supernatant) compared to standard Benzamidine Sepharose.
Purification of Urokinase (uPA)
-
Challenge: Urokinase is often found in dilute urine or cell culture media with high albumin contamination.
-
Solution: The high specificity of the amidino-naphthol ligand allows for vigorous washing (high salt) without stripping the target, effectively removing albumin before elution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Binding Capacity | Incorrect Coupling pH | Ensure coupling buffer was pH > 9.5 to activate the naphthol hydroxyl. |
| Ligand Orientation | If coupled via the amidine group (using glutaraldehyde or NHS), affinity is lost. Use Epoxy chemistry.[2][7] | |
| Leaching of Ligand | Unstable Linkage | Ensure the blocking step (Ethanolamine) was performed to cap unreacted epoxy groups. |
| Product Inactive | Acid Denaturation | If using pH 3.0 elution, switch to Competitive Elution (Benzamidine) or neutralize fractions immediately. |
| High Backpressure | Clogged Matrix | Wash column with 0.1% Triton X-100 or Pepsin (to digest bound protein aggregates). |
References
-
Cytiva Life Sciences. (n.d.). Benzamidine Sepharose 4 Fast Flow: Instructions for Use. Retrieved from [Link]
-
Stults, N. L., et al. (1989). "Immobilization of proteins on oxidized crosslinked Sepharose preparations by reductive amination." Analytical Biochemistry, 180(1), 114-119.[1] [Link]
-
PubChem. (n.d.).[3] this compound methanesulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Hage, D. S. (Ed.). (2006). Handbook of Affinity Chromatography. Taylor & Francis.[9] (Contextual reference for general affinity protocols).
Sources
- 1. CN103896809A - New this compound methanesulfonate synthesis method - Google Patents [patents.google.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. 6-hydroxy-2-naphthimidamide methanesulfonate salt | C12H14N2O4S | CID 135742414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Methanesulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. watson-int.com [watson-int.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 9. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Amidino-2-naphthol in Serine Protease Drug Discovery
Kinetic Calibration, Metabolic Profiling, and Pharmacophore Analysis
Abstract
6-Amidino-2-naphthol (6-AN) serves a dual function in modern drug discovery: it is both a critical pharmacophore scaffold for serine protease inhibitors (such as Nafamostat and Gabexate) and a vital fluorometric reference standard for kinetic assays.[1] This guide details the technical application of 6-AN in High-Throughput Screening (HTS) calibration and metabolic stability profiling. We provide validated protocols for generating fluorescence standard curves to quantify protease activity and methodologies for assessing the hydrolytic stability of ester-based prodrugs in plasma, a critical step in the development of anti-viral (e.g., SARS-CoV-2) and anti-coagulant therapeutics.
Scientific Background & Mechanism[2]
The Pharmacophore: S1 Pocket Targeting
In the context of Rational Drug Design, this compound represents a classic "privileged structure" for targeting serine proteases (Trypsin, Thrombin, TMPRSS2).
-
The Amidine Group: Mimics the basic side chain of Arginine (Arg) or Lysine (Lys). It forms a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the enzyme's S1 specificity pocket.
-
The Naphthol Ring: Provides a rigid hydrophobic scaffold that occupies the S1 pocket, stabilizing the binding complex via Van der Waals interactions.
The Metabolic Reporter
6-AN is the primary metabolite of Nafamostat Mesylate , a potent broad-spectrum protease inhibitor used clinically for pancreatitis and investigated for COVID-19 treatment. Nafamostat acts as a "suicide substrate"; it acylates the active site Serine of the protease, releasing 6-AN as the leaving group.
-
Drug Discovery Relevance: Monitoring the release of 6-AN is the gold standard for measuring the acylation rate of these inhibitors and their stability in biological fluids (ADME/PK studies).
Mechanism of Action & Hydrolysis Pathway
The following diagram illustrates the hydrolysis of Nafamostat into 6-AN by plasma esterases or target proteases.
Figure 1: Hydrolytic pathway of Nafamostat yielding this compound.[2] The fluorescence of the released 6-AN allows real-time kinetic monitoring.
Application A: Fluorescence Standard Curve Generation
When using fluorogenic substrates (e.g., 6-Amidino-2-naphthyl-p-guanidinobenzoate) to screen for protease inhibitors, raw Relative Fluorescence Units (RFU) must be converted into molar concentrations to calculate
Spectral Properties[4][5][6]
-
Excitation:
(UV region) -
Emission:
-
Note: Spectra are pH-dependent. Ensure buffers match the assay conditions exactly.
Protocol: 6-AN Standard Curve for HTS
Objective: Create a linear correlation between RFU and [6-AN] to quantify enzymatic turnover.
Materials:
-
DMSO (Anhydrous).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).
-
Black 96-well or 384-well microplates (Non-binding surface).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 6-AN in 100% DMSO to create a 10 mM Master Stock. Vortex until fully dissolved.
-
Intermediate Dilution: Dilute the Master Stock 1:100 in Assay Buffer to yield 100 µM . Critical: This step minimizes DMSO concentration in the final well (<1%).
-
Serial Dilution: Prepare a 2-fold serial dilution series in Assay Buffer:
-
Top Concentration: 10 µM
-
Series: 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, and 0 µM (Blank).
-
-
Plating: Transfer 100 µL of each dilution into the microplate in triplicate.
-
Readout: Measure fluorescence on a plate reader (e.g., Biotek Synergy, PerkinElmer EnVision).
-
Settings: Ex 330 nm / Em 370 nm. Gain = 100 (or auto-scaled).
-
-
Data Analysis:
-
Subtract the average Blank RFU from all samples.
-
Plot
(y-axis) vs. Concentration (x-axis). -
Calculate the Slope (Conversion Factor, RFU/µM).
must be .
-
Table 1: Troubleshooting the Standard Curve
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Non-linearity at high conc. | Inner Filter Effect | Reduce top concentration to 5 µM or adjust gain. |
| High Background (Blank) | Buffer Autofluorescence | Use fresh buffer; check plate type (must be black). |
| Precipitation | Low Solubility in Buffer | Ensure DMSO stock is fully dissolved; add 0.01% Tween-20. |
Application B: Metabolic Stability (ADME) Profiling
In drug development, the stability of ester-containing drugs (like Nafamostat) in plasma is a critical PK parameter. 6-AN accumulation is the direct marker of instability.
Protocol: Plasma Stability Assay
Objective: Determine the half-life (
Workflow:
-
Plasma Prep: Thaw human or rat plasma at 37°C. Centrifuge to remove particulates.
-
Spiking: Spike the test compound (Nafamostat analog) into plasma at a final concentration of 1 µM . Final DMSO <0.5%.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via HPLC-FL (Fluorescence) or LC-MS/MS targeting the 6-AN mass transition (
283.3 fragments).
Experimental Workflow Diagram
Figure 2: Workflow for assessing metabolic stability via 6-AN detection.
References & Grounding
-
Nafamostat Pharmacology:
-
Title: "Nafamostat Mesylate: A Broad-Spectrum Protease Inhibitor for COVID-19."
-
Relevance: Establishes Nafamostat as the parent compound and 6-AN as the metabolite.
-
Source:
-
-
TMPRSS2 Inhibition Mechanism:
-
Title: "TMPRSS2 and TMPRSS2-Inhibitors in Cell Entry Mechanism of COVID-19."
-
Relevance: Details the role of serine proteases in viral entry and the inhibitory potential of amidine-based scaffolds.
-
Source:
-
-
Chemical Properties & Synthesis:
-
Fluorescence Spectroscopy of Naphthols:
-
Title: "Excited-state properties of 2-naphthol."[6]
-
Relevance: Validates the excitation/emission profiles used in the protocol.
-
Source:
-
Disclaimer: This Application Note is for research use only. This compound is a chemical reagent and not intended for diagnostic or therapeutic use in humans without regulatory approval. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. This compound Methanesulfonate | 82957-06-0 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. CN103896809A - New this compound methanesulfonate synthesis method - Google Patents [patents.google.com]
- 4. This compound METHANESULFONATE | 82957-06-0 [chemicalbook.com]
- 5. This compound Methanesulfonate | CAS 82957-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry using 6-Amidino-2-naphthol-Based Probes
Authored by: A Senior Application Scientist
Introduction: Unveiling Intracellular Serine Protease Activity with a Novel Fluorogenic Probe
Trypsin-like serine proteases are a crucial class of enzymes involved in a myriad of physiological and pathological processes, including apoptosis, immune response, and cancer progression.[1][2][3] The dysregulation of these proteases is a hallmark of various diseases, making them attractive targets for diagnostic and therapeutic development.[4][5] Flow cytometry, a powerful high-throughput technique for single-cell analysis, offers an ideal platform to investigate the activity of these intracellular enzymes.[6][7] This guide details the application of a novel, hypothetical fluorogenic substrate that utilizes the fluorescent properties of 6-Amidino-2-naphthol to measure the activity of intracellular trypsin-like serine proteases in living cells.
This compound is a known inhibitor of serine proteases.[8] This application note conceptualizes its use as a fluorescent reporter molecule when released from a non-fluorescent substrate by the enzymatic activity of intracellular proteases. The core principle lies in a substrate designed with a peptidic sequence specifically recognized and cleaved by trypsin-like serine proteases. This peptide is conjugated to this compound, effectively quenching its fluorescence. Upon cellular uptake and subsequent cleavage by the target proteases, the fluorescent this compound is released, leading to a measurable increase in intracellular fluorescence, directly proportional to the enzymatic activity.
Scientific Principle: The "Lock and Key" Release of a Fluorescent Signal
The proposed method is an example of an activity-based sensing strategy, where the enzymatic function itself triggers the generation of the fluorescent signal. This approach provides a direct measure of functional enzyme levels within the cell, a parameter that is often more biologically relevant than mere protein expression.
The key components of this system are:
-
Specificity Domain: A short peptide sequence (e.g., Gly-Pro-Arg) that is selectively recognized and cleaved by trypsin-like serine proteases. The choice of this sequence is critical for the selectivity of the assay.
-
Fluorophore: this compound, which is released upon substrate cleavage and becomes fluorescent.
-
Quenching Mechanism: The conjugation of the peptide to this compound renders the molecule non-fluorescent until cleavage occurs.
This design allows for a "turn-on" fluorescent signal that is localized within the cells expressing active proteases, making it highly suitable for flow cytometric analysis.
Figure 2. A diagram of the experimental workflow for the protease activity assay.
Quantitative Data Summary
| Sample | Expected Outcome | Interpretation |
| Unstained Control | Low fluorescence | Defines background fluorescence of the cells. |
| Negative Control (e.g., BL41) | Low to moderate fluorescence | Baseline level of trypsin-like serine protease activity. |
| Positive Control (e.g., E95-A-BL41) | High fluorescence | Elevated level of trypsin-like serine protease activity. |
| Inhibitor Control | Fluorescence significantly reduced compared to Positive Control | Confirms that the measured fluorescence is due to the activity of serine proteases. |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in the unstained control | Autofluorescence of cells | Use a flow cytometer with appropriate filters to minimize the detection of autofluorescence. |
| No significant difference between positive and negative controls | Sub-optimal substrate concentration or incubation time | Optimize the concentration of Trypsin-Glo 350 (e.g., titrate from 1-20 µM) and incubation time (e.g., 15-90 minutes). |
| Low cell viability | Check cell viability before and after the assay. Ensure gentle handling of cells. | |
| High fluorescence in the inhibitor control | Inhibitor is not effective or used at too low a concentration | Use a fresh stock of a potent serine protease inhibitor and optimize its concentration. |
| The probe is being cleaved by non-serine proteases | This is less likely if the peptide sequence is highly specific, but consider using a broader range of protease inhibitors to test for off-target cleavage. |
References
-
Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]
- Carroll, T. P., Greene, C. M., & Taggart, C. C. (2021). Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases. International Journal of Molecular Sciences, 22(11), 5817.
-
Fisher Scientific. (n.d.). This compound Methanesulfonate 99.0+%, TCI America™. Retrieved from [Link]
- Gábor, F., Juhász, A., & Gergely, J. (1990). A trypsin-like serine protease activity on activated human B cells and various B cell lines. Immunology Letters, 26(1), 53-58.
- Horn, M., Schirmeister, F., & Kulanthaivel, P. (2014). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 843194.
- Kéki, S., et al. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Molecules, 27(13), 4185.
-
KU Leuven. (2022). Synthesis of novel fluorescently quenched activity-based probes for serine proteases and the application in live cell imaging using various detection techniques. Retrieved from [Link]
- Marzzacco, E. S. Y., et al. (1989). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. The Journal of Physical Chemistry, 93(8), 2935-2939.
- National Institutes of Health. (2018). Flow cytometric detection of most proteins in the cell surface proteome is unaffected by trypsin treatment. Cytometry Part A, 93(9), 923-933.
- National Institutes of Health. (2019). A toolbox of fluorescent probes for parallel imaging reveals uneven location of serine proteases in neutrophils. Journal of the American Chemical Society, 141(1), 385-395.
- National Institutes of Health. (2021). Flow cytometry detection of surface and intracellular antigens in pancreas from a single mouse embryo. STAR Protocols, 2(3), 100674.
- Pál, G., & Patthy, L. (1986). CHARACTERIZATION AND ISOLATION OF A TRYPSIN-LIKE SERINE PROTEASE FROM A LONG-TERM CULTURE CYTOLYTIC T CELL LINE AND ITS EXPRESSION. The Journal of Immunology, 136(8), 3061-3067.
- Piñeiro, R., et al. (2018). A fluorogenic substrate for the detection of lipid amidases in intact cells. Journal of Lipid Research, 59(10), 1999-2009.
-
ResearchGate. (2012). Preparation and Fluorescence Studies for New Naphthol Resins. Retrieved from [Link]
-
SciSpace. (2007). Designing protease sensors for real-time imaging of trypsin activation in pancreatic cancer cells. Retrieved from [Link]
-
University of Arizona Campus Repository. (2013). Detecting Trypsin Activity using Fluorescent Assays. Retrieved from [Link]
-
Ubi-Prt. (2011). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2009). Novel activity-based probes for serine proteases. Retrieved from [Link]
- Wang, L., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 435.
- Wei, L., et al. (2013). Development of flow cytometry assays for measuring cell-membrane enzyme activity on individual cells. Journal of Visualized Experiments, (82), e50893.
- Winiarski, L., et al. (2019). Fluorogenic l-alanylaminopeptidase substrates derived from 6-amino-2-hetarylquinolines and 7-amino-3-hetarylcoumarins and their potential applications in diagnostic microbiology. Dyes and Pigments, 168, 137-144.
- Yamashita, T., et al. (2016). Human airway trypsin-like protease, a serine protease involved in respiratory diseases. American Journal of Physiology-Lung Cellular and Molecular Physiology, 310(11), L1017-L1027.
Sources
- 1. A trypsin-like serine protease activity on activated human B cells and various B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 6. Flow cytometry detection of surface and intracellular antigens in pancreas from a single mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. This compound Methanesulfonate | CAS 82957-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 10. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Background Fluorescence in 6-Amidino-2-naphthol Assays
Introduction: The Physics of Your Noise
You are likely using 6-Amidino-2-naphthol (or its derivatives like Nafamostat mesylate) as a fluorogenic leaving group to monitor protease activity (e.g., Trypsin-like serine proteases).
The core mechanism relies on a "turn-on" signal:
-
Substrate (Quenched/Low-Fluorescence): The naphthol group is esterified or amidated, suppressing its fluorescence.
-
Enzymatic Cleavage: The protease hydrolyzes the bond.
-
Product (High-Fluorescence): Free this compound is released.
The Problem: This fluorophore typically requires UV excitation (~300–320 nm) to emit in the blue/cyan region (~450 nm). The UV excitation range is the "danger zone" for background noise because it excites:
-
Polystyrene (standard microplates).
-
Serum proteins (Albumin, Tryptophan residues).
-
Small molecule contaminants (NADH/FAD).
This guide deconstructs the noise sources and provides a self-validating troubleshooting framework.
Part 1: The Optical Environment (Hardware Optimization)
The single most common cause of high background in naphthol-based assays is the interaction between UV light and the physical assay container.
Microplate Selection Strategy
Standard clear polystyrene plates are essentially "UV sponges." They absorb excitation energy and emit a broad background fluorescence that masks your signal.
| Plate Type | Background Risk | Cost | Recommendation |
| Clear Polystyrene | CRITICAL | Low | Do Not Use. High autofluorescence in UV. |
| Solid Black | Low | Medium | Good. Reduces cross-talk, but requires top-reading. |
| Black Wall / Clear Bottom | Medium | High | Acceptable only if bottom is UV-transparent (e.g., quartz or specialized polymer). |
| White | High | Medium | Avoid. Reflects excitation light; increases background in UV assays. |
Filter & Monochromator Settings
Free this compound has a large Stokes shift (difference between excitation and emission peaks). We can exploit this to reject noise.
-
Excitation: Tune to 310–320 nm . (Going lower, <300 nm, excites peptide bonds in proteins).
-
Emission: Tune to 450 nm .[1]
-
Cutoff Filter: Use a 420 nm long-pass filter . This physically blocks the excitation light and the "Raman scatter" of water from reaching the detector.
Part 2: Chemical Hygiene (Reagent Optimization)
The "T0" Problem (Impurity)
If your "Time Zero" (T0) reading is high before the enzyme is even added, your substrate stock contains free this compound.
-
Diagnosis: Measure fluorescence of Buffer + Substrate (No Enzyme).
-
Fix:
-
Recrystallization: If synthesizing, purify the substrate to remove the free naphthol leaving group.
-
Pre-Subtraction: If purification is impossible, measure the T0 of the substrate stock and subtract this baseline from all kinetic data points.
-
Spontaneous Hydrolysis (Autohydrolysis)
The ester/amide bond connecting the naphthol to the peptide is chemically unstable, especially at high pH (>8.0) or high temperatures.
-
Symptom: The "No Enzyme Control" shows a positive slope (signal increases over time).
-
Protocol: Perform a pH Stability Scan .
-
Prepare substrate in buffers ranging pH 6.0 – 9.0.
-
Incubate at 37°C for 60 mins (No Enzyme).
-
Select the highest pH that supports enzyme activity without causing significant spontaneous hydrolysis.
-
Part 3: Visualizing the Noise Architecture
The following diagram illustrates the competing pathways that generate signal versus noise in your well.
Figure 1: Signal vs. Noise Pathways. Green paths indicate desired signal; Red paths indicate interference sources (autofluorescence and autohydrolysis).
Part 4: Troubleshooting Guides & FAQs
Scenario A: "My background fluorescence is higher than my maximum signal."
Root Cause: Inner Filter Effect (IFE) or Plastic Autofluorescence. If the substrate concentration is too high, it absorbs the excitation light before it penetrates the well, or the plate itself is fluorescing.
The Protocol: Linearity & IFE Check
-
Dilution Series: Prepare a serial dilution of free this compound (the standard, not the substrate) from 0 to 100 µM.
-
Read: Measure fluorescence.
-
Analyze: Plot Concentration (X) vs. RFU (Y).
-
Linear: Good.
-
Plateau/Roll-off: Inner Filter Effect is occurring. You must lower your substrate concentration to stay within the linear range of the fluorophore.
-
Scenario B: "The signal drifts upward even without enzyme."
Root Cause: Chemical instability (Autohydrolysis).
The Protocol: Buffer Optimization
-
Temperature: If possible, run the assay at 25°C instead of 37°C. Hydrolysis rates drop significantly at lower temperatures.
-
Buffer Composition: Switch from Phosphate buffers (which can catalyze hydrolysis of certain esters) to Tris-HCl or HEPES .
-
pH Adjustment: Lower the pH by 0.2–0.5 units. The pKa of the naphthol hydroxyl group is relevant here; keeping the pH slightly lower can stabilize the substrate.
Scenario C: "I see high variation between replicate wells."
Root Cause: Meniscus effects or Pipetting error. In UV assays, the shape of the liquid meniscus affects light path length significantly.
The Fix:
-
Detergent: Add 0.01% Tween-20 or Triton X-100 to the buffer. This lowers surface tension, flattens the meniscus, and reduces light scattering.
Part 5: Troubleshooting Logic Flow
Use this decision tree to isolate your specific issue.
Figure 2: Troubleshooting Decision Matrix for background reduction.
References
-
Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle. Frankly Caroline. Retrieved February 7, 2026, from [Link]
-
Marzzacco, C. J., et al. (1989). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. The Journal of Physical Chemistry. Retrieved February 7, 2026, from [Link]
-
Kéki, S., et al. (2022).[2] Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. International Journal of Molecular Sciences. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (2017). Recent developments in protease activity assays and sensors. The Analyst. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Stabilizing 6-Amidino-2-naphthol (AN) in Microscopy
Status: Operational Subject: Photostability Protocols for 6-Amidino-2-naphthol (Metabolite of Nafamostat/Protease Substrates) Ticket ID: AN-STAB-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Technical Context
The Challenge: this compound (AN) is a fluorescent hydrolytic product, commonly observed when studying the metabolism of the serine protease inhibitor Nafamostat Mesylate or when using specific amidase substrates (e.g., BANA).
While AN is a valuable reporter, it presents a significant imaging challenge: UV-range excitation (~330–355 nm). High-energy UV photons rapidly drive fluorophores into dark triplet states, generating Reactive Oxygen Species (ROS) that permanently destroy the fluorophore (photobleaching) and potentially damage the biological sample (phototoxicity). Furthermore, naphthol derivatives often undergo Excited-State Proton Transfer (ESPT) , making their emission highly sensitive to pH and solvent polarity.
This guide provides a self-validating system to maximize the photon budget of AN without compromising experimental integrity.
The Physics of Failure: Why AN Bleaches
To prevent bleaching, you must understand the destruction pathway. This compound follows a Type II photobleaching mechanism, exacerbated by UV energy.
Mechanism of Destruction
-
Excitation: UV light pumps AN from Ground State (
) to Excited Singlet State ( ). -
Intersystem Crossing (ISC): Instead of fluorescing, the molecule flips to a Triplet State (
). This state is long-lived (microseconds vs. nanoseconds). -
ROS Generation: The
state reacts with dissolved molecular oxygen ( ), creating Singlet Oxygen ( ). -
Bleaching: Singlet oxygen attacks the naphthalene ring of AN, breaking conjugation and permanently extinguishing fluorescence.
Visualizing the Pathway
Figure 1: The photophysical pathway leading to this compound destruction. The critical intervention point is blocking the T1 -> ROS transition.
Protocol Module: Chemical Stabilization
The strategy depends on whether you are performing a Kinetic Assay (real-time enzyme activity) or Endpoint Imaging (fixed cells/tissue).
Scenario A: Real-Time Kinetic Assays (Liquid Phase)
Goal: Prevent bleaching without inhibiting the protease activity you are trying to measure.
Standard antifades (like PPD) can inhibit enzymes. Use a biocompatible scavenger system (TS).
The "TS" Buffer Protocol:
| Component | Concentration | Function | Mechanism |
|---|---|---|---|
| Trolox | 1–2 mM | Antioxidant | Vitamin E analog; heals the oxidized fluorophore radical. |
| Ascorbic Acid | 200–500 µM | Co-antioxidant | Reduces the oxidized Trolox back to its active state. |
| pH Buffer | pH 7.4–8.0 | Stability | Naphthol emission is pH dependent. Maintain > pH 7.4 for consistent anionic emission. |
-
Preparation: Dissolve Trolox in a small volume of ethanol or NaOH (it is not water-soluble at neutral pH) before adding to the buffer. Age the solution for 2 hours under UV light to activate (optional but recommended for removing initial oxygen).
Scenario B: Endpoint Imaging (Fixed Samples)
Goal: Maximum photon retention for high-resolution imaging.
For fixed slides, commercial hardening media are superior. However, because AN is excited in the UV, you must avoid media that auto-fluoresce in the blue channel.
-
Recommended: Prolong Glass or Vectashield Vibrance .
-
Avoid: Older formulations of p-phenylenediamine (PPD) if they have browned (oxidized), as they will absorb the UV excitation light.
Protocol Module: Instrumentation & Acquisition
Hardware optimization is more effective than chemistry. UV photons are destructive; use them sparingly.
Filter Configuration
Incorrect filters are the #1 cause of poor signal-to-noise ratios with naphthols.
-
Excitation: Bandpass 330–360 nm . (Avoid <330 nm to reduce cellular autofluorescence/damage).
-
Dichroic Mirror: 380 nm LP (Long Pass).
-
Emission: Bandpass 420–460 nm .
-
Note: this compound has a large Stokes shift. Do not use a standard DAPI filter (often Em 450/50) if the emission of your specific derivative shifts red in polar solvents. A broad 400nm LP emission filter is safer.
-
Synchronized Strobe Illumination
Continuous illumination wastes 99% of photons while the camera is "reading" the chip.
-
Step: Trigger your light source (LED/Laser) using the camera's "Fire" or "Expose Out" TTL signal.
-
Result: The sample is only hit with UV light during the exact milliseconds the camera shutter is open. This extends fluorophore half-life by 10–50x.
Troubleshooting & FAQ
Interactive Troubleshooting Tree
Figure 2: Decision matrix for diagnosing signal loss issues.
Frequently Asked Questions
Q: My signal disappears the moment I open the shutter. Is it bleaching? A: Likely not. If it's instantaneous, it is often proton quenching . This compound has a hydroxyl group that can deprotonate. If your buffer is too acidic (< pH 7), the equilibrium shifts, potentially quenching the fluorescence or shifting the wavelength outside your filter's range.
-
Fix: Verify Buffer pH is ≥ 7.4.
Q: Can I use standard DMEM/RPMI media for live imaging? A: No. Culture media contains riboflavin and phenol red. Riboflavin is a potent photosensitizer that generates free radicals upon UV/Blue excitation, accelerating the destruction of AN. Phenol red absorbs light in the excitation/emission path.
-
Fix: Use clear, phenol-red-free HBSS or PBS supplemented with the Trolox system described in Module 3.
Q: I am seeing a "halo" or high background. Why? A: UV excitation (350 nm) excites endogenous cellular components like NADH and FAD.
-
Fix: Use Time-Gated Imaging if your microscope supports it (naphthols often have different lifetimes than autofluorescence), or simply narrow your emission bandpass to 430–460 nm to cut out the broad autofluorescence tail.
References
-
Chemical Properties of Nafamostat Metabolites
- Title: this compound methanesulfon
- Source: ChemicalBook / PubChem.
-
Link: (Refer to Metabolism section).
-
Photostability & Scavenger Systems
-
Naphthol Fluorescence Mechanisms
- Title: How To Protect Your Tissue From Photobleaching.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Identification of nafamostat mesylate as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound METHANESULFONATE | 82957-06-0 [chemicalbook.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. CN105412060A - Nafamostat mesilate composition and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Solving 6-Amidino-2-naphthol Solubility in Aqueous Buffers
Welcome to the technical support guide for 6-Amidino-2-naphthol. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with this sparingly soluble compound. As a key intermediate in the synthesis of nafamostat and a useful N-terminal derivatization reagent, its effective use is critical.[1][2] This guide provides in-depth, field-proven insights to help you overcome solubility hurdles and ensure the integrity of your experiments.
Section 1: Understanding the Core Problem: The "Why" Behind Solubility Issues
A foundational understanding of the physicochemical properties of this compound is the first step to solving its solubility challenges.
FAQ 1: Why is this compound so difficult to dissolve in neutral aqueous buffers?
The solubility behavior of this compound is governed by the interplay of its two key functional groups on a hydrophobic naphthalene core.
-
The Naphthalene Core: This large, aromatic ring system is inherently hydrophobic ("water-fearing") and prefers to associate with non-polar environments over water.
-
The 2-Naphthol Group (-OH): The hydroxyl group is weakly acidic, with a pKa similar to other naphthols (typically around 9.5).[3] At physiological pH (~7.4), it is predominantly in its neutral, protonated form, contributing little to water solubility.
-
The 6-Amidino Group (-C(NH)NH₂): This is the most critical group for solubility manipulation. The amidine group is basic and, in its protonated (amidinium) form, carries a positive charge. This charge allows for strong, favorable electrostatic interactions with polar water molecules. The solubility of compounds with amidine groups is highly dependent on pH.[4]
At neutral pH, the amidine group is not fully protonated, leaving the molecule with insufficient charge to overcome the hydrophobicity of the naphthalene core, resulting in poor aqueous solubility. The key to solubilization is to control the ionization state of the amidine group.
Physicochemical Properties of this compound Salts
The compound is often supplied as a salt to improve its handling and initial solubility. The methanesulfonate (mesylate) and hydrochloride salts are common forms.[1][5]
| Property | Value (Methanesulfonate Salt) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 82957-06-0 | 66217-10-5 | [1][5] |
| Molecular Formula | C₁₂H₁₄N₂O₄S | C₁₁H₁₁ClN₂O | [2][6],[5] |
| Molecular Weight | 282.32 g/mol | 222.67 g/mol | [2][6],[5] |
| Appearance | White to Off-White Solid/Crystal | Light Red Solid | [1][2],[5] |
| Melting Point | 230 - 233 °C | 267 - 269 °C | [2],[7] |
| Known Solubility | Slightly soluble in DMSO and Acetonitrile | Slightly soluble in DMSO and Methanol | [2][8],[7] |
| Stability | Hygroscopic; Unstable in neutral/alkaline aqueous solutions.[2][8] | Data not specified, but likely shares instability of the parent molecule. | [2][8] |
The Critical Role of pH
The ionization state of the amidine group is dictated by the pH of the solution relative to its pKa. While the exact pKa is not widely published, amidine groups are strongly basic and are expected to be fully protonated at acidic pH. The solubility of many compounds is strongly dependent on the pH of the solution.[9]
Caption: pH-dependent ionization of the amidine group on this compound.
Section 2: Troubleshooting Guide: Questions & Answers
This section addresses the most common issues encountered during the preparation of this compound solutions.
Q1: I added my DMSO stock of this compound to my aqueous buffer and it immediately precipitated. What happened?
Answer: This is a classic issue known as "solvent crashing" or "antisolvent precipitation." It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[10] The DMSO disperses rapidly, leaving the drug molecules in an environment where they cannot stay dissolved, causing them to aggregate and precipitate.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to determine the maximum achievable concentration in your final buffer and not exceed it.
-
Modify the Buffer pH (Recommended): Before adding the DMSO stock, adjust the pH of your aqueous buffer to be acidic (e.g., pH 3-5). The acidic environment ensures the amidine group becomes protonated upon entry into the buffer, significantly increasing its aqueous solubility and preventing precipitation.
-
Change the Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution slowly while vortexing. This can sometimes maintain solubility, but pH modification is a more robust method.
-
Reduce the Percentage of DMSO: Keep the final concentration of DMSO in your assay as low as possible (ideally <1%, and almost always <5%) to avoid off-target effects. If precipitation occurs even at low concentrations, pH adjustment is necessary.
Q2: What is the optimal pH for dissolving this compound, and are there stability concerns?
Answer: The optimal pH for solubility is acidic (pH 2-5). In this range, the amidine group is fully protonated and positively charged, maximizing water solubility.
However, there is a critical trade-off with stability. This compound is known to be unstable in aqueous solutions, particularly under neutral to alkaline conditions.[8] It is significantly more stable under acidic conditions (pH 2-3).[8]
Therefore, the recommended working pH range is between 3 and 5. This provides a good balance, maximizing solubility while maintaining reasonable stability for the duration of a typical experiment. Always prepare solutions fresh before use and avoid long-term storage in aqueous buffers. [8]
Q3: My experiment requires a near-neutral pH (7.0-7.4). How can I prepare my solution without it precipitating or degrading?
Answer: This is a significant challenge. Here is a systematic approach:
-
Prepare a highly concentrated acidic stock: First, dissolve the compound in a minimal amount of acidic buffer (e.g., 50 mM Glycine-HCl, pH 3.0) to get a concentrated, stable stock solution.
-
Perform a final, rapid dilution: Just before starting your experiment, perform the final dilution of this acidic stock into your neutral pH experimental buffer. The key is that the final concentration must be below the compound's kinetic solubility limit at the neutral pH.
-
Determine the Kinetic Solubility: You must empirically determine the highest concentration that remains in solution at pH 7.4 for the duration of your assay. This may be significantly lower than your target concentration.
If the required concentration at neutral pH is unattainable with this method, you may need to consider advanced formulation strategies.
Caption: Troubleshooting workflow for this compound solubility issues.
Section 3: Standard Operating Procedures (SOPs)
Follow these validated protocols to minimize variability and ensure success.
SOP 1: Preparation of a Concentrated Stock Solution (10-20 mM in DMSO)
This protocol is for creating a primary stock solution in an organic solvent, which is the recommended first step.[8]
Materials:
-
This compound (salt form, e.g., methanesulfonate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mM, add 354.8 µL of DMSO per 1 mg of the methanesulfonate salt).
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes.[8] Visually inspect to ensure the solution is completely clear.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is more stable in anhydrous organic solvent than in aqueous buffer.
SOP 2: Preparation of an Aqueous Working Solution (pH-Modification Method)
This protocol describes the recommended method for diluting the DMSO stock into an aqueous buffer for experiments.
Materials:
-
Concentrated DMSO stock (from SOP 1)
-
Aqueous buffer of choice (e.g., Phosphate, MES, HEPES)
-
1 M HCl
-
Calibrated pH meter
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare Buffer: Prepare your desired aqueous buffer at its final concentration.
-
Adjust pH: Using a calibrated pH meter, slowly add 1 M HCl dropwise to the buffer until the pH is stable within the 3.0-5.0 range.
-
Dilute Stock: While vortexing the acidic buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Final Check: Ensure the solution remains clear with no signs of precipitation.
-
Use Immediately: Use this freshly prepared aqueous solution immediately. Do not store.[8]
SOP 3: General Protocol for Verifying Concentration (HPLC)
After preparation, especially for critical applications, you may need to verify the concentration and purity. A general reversed-phase HPLC method is suitable.[1][11]
Workflow:
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the compound remains protonated and sharp peaks are achieved.
-
Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to create a standard curve.
-
Sample Analysis: Dilute your prepared working solution into the mobile phase and inject it into the HPLC system.
-
Quantification: Determine the concentration of your sample by comparing its peak area to the standard curve. Purity can be assessed by the percentage of the main peak area relative to all peaks detected.
References
-
Watson International. (n.d.). This compound methanesulfonate CAS 82957-06-0. Retrieved from [Link]
-
Zhengzhou Tainuo Pharmaceutical Technology Co., Ltd. (2024). Solvent Treatment Process for 2-Naphthol Organic Wastewater. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound METHANESULFONATE. Retrieved from [Link]
- Google Patents. (n.d.). New this compound methanesulfonate synthesis method.
-
OECD SIDS. (2002). 2-NAPHTHOL CAS N°: 135-19-3. Retrieved from [Link]
-
LookChem. (n.d.). Manufacturer supply high quality 6-Cyano-2-naphthol 52927-22-7 with ISO standards. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
-
PubChem. (n.d.). 6-hydroxy-2-naphthimidamide methanesulfonate salt. Retrieved from [Link]
- Google Patents. (n.d.). EP0457184B1 - Naphthol derivatives, method for their preparation and use therefor.
-
Solubility of Things. (n.d.). Amidine. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
Sources
- 1. watson-int.com [watson-int.com]
- 2. This compound METHANESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-hydroxy-2-naphthimidamide methanesulfonate salt | C12H14N2O4S | CID 135742414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (58200-88-7) for sale [vulcanchem.com]
- 8. This compound Methanesulfonate | 82957-06-0 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Minimizing spectral overlap with 6-Amidino-2-naphthol in multiplex assays
Status: Operational Role: Senior Application Scientist Topic: Minimizing Spectral Overlap in Multiplex Protease Assays
Core Technical Overview
The Challenge: 6-Amidino-2-naphthol (6-AN) is a fluorogenic leaving group often released during the enzymatic cleavage of synthetic substrates (e.g., for trypsin-like serine proteases). While highly sensitive, 6-AN presents a specific spectral challenge: it occupies the UV-Excitation / Blue-Emission window (Ex ~335–340 nm / Em ~420–460 nm).
The Conflict: In standard multiplex workflows, this channel is traditionally reserved for nuclear counterstains (DAPI/Hoechst). Consequently, using 6-AN simultaneously with standard immunofluorescence (IF) or flow cytometry panels often leads to catastrophic signal bleed-through and data invalidation.
The Solution: Successful multiplexing requires a "Shift-Right" strategy—relocating nuclear stains and other markers to the Green, Red, or Far-Red channels to isolate the UV/Blue channel exclusively for the protease readout.
Troubleshooting & FAQs
Category A: Spectral Conflict & Fluorophore Selection
Q: "I am seeing high background in my DAPI channel. Is my 6-AN substrate degrading?" A: It is likely not degradation, but spectral collision . 6-AN emits broadly in the blue region (peak ~450 nm). If you are using DAPI (Em ~460 nm), you are detecting both the nuclear stain and the protease activity in the same channel.
-
Corrective Action: You must abandon UV-excited nuclear stains. Switch to a Red or Far-Red nuclear counterstain.
-
Recommended:DRAQ5 (Ex 647 nm / Em 681 nm) or RedDot™ 2 .
-
Alternative: If your Green channel is open, use SYTO 16 .
-
Q: "Can I use FITC or GFP alongside 6-AN?" A: Yes, but with strict filter management. The emission tail of 6-AN can bleed into the FITC channel (approx. 5-10% spillover depending on filter width).
-
Corrective Action: Use a narrow bandpass filter for your Green channel (e.g., 525/20 nm rather than the standard 530/30 nm). Run a "Fluorescence Minus One" (FMO) control where you add the 6-AN substrate without the FITC-antibody to quantify and subtract the bleed-through mathematically.
Category B: Assay Conditions & Signal Stability
Q: "My 6-AN signal fluctuates wildly between replicates. What is happening?" A: Naphthol-based fluorophores are often pH-sensitive . The fluorescence yield of the naphtholate anion (basic form) is significantly higher than the protonated form.
-
Corrective Action: Buffer pH must be strictly controlled. Ensure your assay buffer is buffered to pH 7.4–8.0 (e.g., Tris-HCl or HEPES). Avoid acidic environments (< pH 6.0) during the measurement phase, as this quenches 6-AN fluorescence.
Q: "Can I fix my cells after the protease assay and then stain for antibodies?" A: Proceed with extreme caution. 6-AN is a small molecule and is generally not retained well after fixation/permeabilization steps unless it precipitates (which is rare for this specific derivative compared to insoluble azo-dye methods).
-
Corrective Action: Perform a Live-Cell Kinetic Assay first.
-
Add 6-AN substrate to live cells.
-
Measure kinetics (15–60 mins) in the plate reader/microscope.
-
Wash, Fix (4% PFA), and Permeabilize.
-
Perform Immunofluorescence (IF).
-
Note: You will lose the 6-AN signal during fixation. You must correlate the data computationally (Well A1 Protease Data vs. Well A1 IF Data), rather than imaging them simultaneously on the fixed sample.
-
Strategic Visualization
Diagram 1: The "Shift-Right" Multiplex Strategy
This diagram illustrates the necessary spectral allocation to avoid 6-AN interference.
Caption: Spectral allocation strategy. The UV channel is dedicated to 6-AN. Nuclear staining is displaced to the Far-Red (Cy5/DRAQ5) channel to prevent overlap.
Diagram 2: Troubleshooting Logic Flow
A decision tree for resolving signal-to-noise issues.
Caption: Troubleshooting decision tree for identifying spectral conflicts and environmental quenching factors.
Data Presentation: Spectral Compatibility Matrix
Use this table to select compatible fluorophores when designing your panel.
| Channel | Wavelength (Ex/Em) | Status with 6-AN | Recommended Fluorophores |
| UV / Blue | ~340 / 450 nm | Occupied | This compound (Protease) |
| Cyan | ~405 / 480 nm | High Risk | Avoid CFP / AmCyan (Heavy overlap) |
| Green | ~488 / 525 nm | Compatible | FITC, GFP, Alexa Fluor 488 (Use narrow bandpass) |
| Yellow/Orange | ~532 / 570 nm | Compatible | TRITC, Cy3, PE (Excellent separation) |
| Red | ~590 / 620 nm | Compatible | Texas Red, mCherry, Alexa Fluor 594 |
| Far-Red | ~640 / 670 nm | Ideal | DRAQ5 (Nuclei) , Cy5, APC, Alexa Fluor 647 |
Validated Protocols
Protocol A: Kinetic Multiplex Assay (Live Cell)
Best for measuring protease activity rates alongside surface markers.
-
Preparation: Plate cells in black-walled, clear-bottom 96-well plates.
-
Staining (Surface Markers):
-
Incubate live cells with fluorophore-conjugated antibodies (Green/Red/Far-Red channels only) for 30 min at 4°C or 37°C (depending on internalization risk).
-
Wash 2x with PBS.
-
-
Substrate Addition:
-
Prepare 6-AN substrate (e.g., Benzoyl-Arg-6-AN) in assay buffer (pH 7.8).
-
Add to cells (Final concentration typically 50–100 µM).
-
-
Acquisition:
-
Immediately place in a pre-warmed (37°C) plate reader or confocal microscope.
-
Channel 1 (Protease): Ex 340 nm / Em 450 nm.
-
Channel 2 (Marker): Ex 640 nm / Em 670 nm.
-
Read kinetically every 2 minutes for 60 minutes.
-
-
Analysis: Calculate the slope (RFU/min) for the protease activity. Normalize to the static signal of the surface marker (cell count proxy).
Protocol B: Mathematical Compensation (If Spectral Overlap is Unavoidable)
Required if you observe 6-AN signal in the FITC channel.
-
Single Stain Controls:
-
Well A: Unstained cells.
-
Well B: Cells + 6-AN Substrate only.
-
Well C: Cells + FITC-Antibody only.
-
-
Calculate Spillover Coefficient:
-
Measure Well B in the Green Channel (Signal_Green).
-
Measure Well B in the Blue Channel (Signal_Blue).
-
Spillover % = (Signal_Green / Signal_Blue) * 100.
-
-
Apply Correction:
-
Corrected_FITC = Observed_FITC - (Observed_6AN * Spillover_Coefficient)
-
References
-
Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. Retrieved February 7, 2026, from [Link]
-
O'Shea, T. J., et al. (2019).[1] Deconvolving multiplexed protease signatures with substrate reduction and activity clustering. PLOS Computational Biology. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Multiplex substrate profiling by mass spectrometry for proteases. PMC. Retrieved February 7, 2026, from [Link]
Sources
Technical Guide: 6-Amidino-2-naphthol Stability in Long-Term Experiments
The following technical guide details the stability, handling, and troubleshooting of 6-Amidino-2-naphthol, specifically designed for researchers utilizing it as a metabolic standard, fluorophore, or competitive inhibitor.
Executive Summary & Chemical Identity[1][2][3]
This compound (often supplied as the methanesulfonate or hydrochloride salt) is the primary hydrolysis product of the serine protease inhibitor Nafamostat Mesylate .[1][2] While Nafamostat acts as a potent, pseudo-irreversible inhibitor via acylation, this compound is a reversible, competitive inhibitor with significantly lower potency.[1][2]
Its utility in research is threefold:
-
Metabolic Standard: Quantifying the degradation rate of Nafamostat in biological fluids.
-
Fluorogenic Probe: Used as a leaving group in fluorogenic protease substrates (e.g., for trypsin-like activity).[1][2]
-
Reversible Inhibitor: Structural analog of benzamidine.
Critical Stability Distinction: Unlike its parent compound Nafamostat, which is prone to hydrolysis, this compound is primarily unstable due to oxidation and photodegradation .[1][2]
Core Stability Profile
A. Solid State Stability
-
Storage: Store at +2°C to +8°C (short-term) or -20°C (long-term).
-
Environment: Must be kept desiccated and protected from light .[3]
-
Shelf Life: >2 years if stored properly under inert gas (Nitrogen/Argon).[2]
-
Risk: The compound is hygroscopic. Moisture uptake accelerates oxidative degradation.
B. Solution Stability (The "Danger Zone")
In solution, this compound is susceptible to oxidative coupling and pH-dependent fluorescence shifts.[1][2]
| Parameter | Stability Impact | Mechanism |
| pH | High Sensitivity | The naphthol hydroxyl group ( |
| Light | Critical | UV/Visible light accelerates the formation of naphthoquinones (browning). |
| Solvent | Moderate | Stable in DMSO/MeOH.[2] Limited stability in aqueous buffers without antioxidants. |
| Oxidation | High | Reacts with dissolved oxygen to form colored dimers or quinones (pink/brown precipitate).[2] |
Degradation Pathways & Visualization
The following diagram illustrates the generation of this compound from Nafamostat and its subsequent degradation pathways.
Figure 1: The degradation cascade. Note that while Nafamostat hydrolysis is rapid, the subsequent oxidation of this compound is the primary concern for long-term storage of standards.[1][2]
Troubleshooting Guide & FAQs
Issue 1: "My standard solution has turned pink or brown."
Diagnosis: Oxidative Degradation. Naphthols are electron-rich and prone to oxidation, forming quinones or coupled diazo-like species.[1][2] This is often irreversible.
-
Cause: Exposure to air (oxygen) and light, or storage at alkaline pH (>8.0).[2]
-
Solution: Discard the solution. Prepare fresh stock in degassed DMSO. For aqueous working solutions, add an antioxidant like Sodium Bisulfite (0.1%) or DTT if compatible with your downstream assay.[2]
Issue 2: "The fluorescence signal is drifting or inconsistent."
Diagnosis: pH-Dependent Ionization. this compound behaves as a photoacid.[1][2] Its fluorescence properties change drastically depending on the protonation state of the hydroxyl group and the amidine group.[4]
-
Mechanism:
-
Solution: Buffer your experiments strongly. Ensure pH is maintained at 7.4 ± 0.1 . Avoid using unbuffered water.
Issue 3: "I see a precipitate in my high-concentration stock."
Diagnosis: Solubility Limit / Salting Out. While the methanesulfonate salt is soluble in organic solvents, the free base (formed at high pH) or the hydrochloride salt in cold water has limited solubility.
-
Solution: Dissolve initially in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Dilute into aqueous buffer only at the final working concentration.
Issue 4: "Is this compound a good inhibitor for my long-term assay?"
Diagnosis: Misunderstanding of Potency.
-
Clarification: It is a reversible competitive inhibitor (
in the micromolar range), whereas Nafamostat is a suicide substrate/transient inhibitor ( often nanomolar). -
Impact: In long-term experiments (hours/days), this compound will maintain a constant level of inhibition (equilibrium), whereas Nafamostat will eventually be consumed (hydrolyzed) and lose activity.[1][2]
-
Recommendation: If you need sustained, potent inhibition, use Nafamostat and replenish it every 2-4 hours, or switch to a stable biologic inhibitor (e.g., Aprotinin).[1][2] If you need a stable, moderate inhibitor, this compound is acceptable.[1][2]
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[2]
-
Concentration: 10 mM to 50 mM.
-
Procedure:
-
Weigh the solid quickly (hygroscopic) in a low-humidity environment.[2]
-
Dissolve in DMSO.
-
Nitrogen Purge: Gently bubble nitrogen gas through the solution for 30 seconds to remove dissolved oxygen.
-
Aliquot: Dispense into amber (light-protected) microtubes.
-
Storage: Store at -20°C. Do not refreeze aliquots more than once.
-
Protocol B: Quality Control (QC) Check
Before running a critical long-term experiment, validate your stock.[1][2]
-
Dilute stock to 50 µM in PBS (pH 7.4).
-
Absorbance Scan: Measure absorbance from 250 nm to 600 nm.
Decision Tree for Fluorescence Troubleshooting
Figure 2: Step-by-step diagnostic flow for resolving signal inconsistencies.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.).[2] 2-Naphthol Compound Summary. Retrieved February 7, 2026, from [Link][1]
-
Organic Syntheses. (1929).[2] 1-Amino-2-naphthol hydrochloride (Oxidation sensitivity notes). Org. Synth. 9, 4. Retrieved February 7, 2026, from [Link][1]
Sources
- 1. CN103896809A - New this compound methanesulfonate synthesis method - Google Patents [patents.google.com]
- 2. This compound Methanesulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. echemi.com [echemi.com]
- 4. pH switch for OH-photoacidity in 5-amino-2-naphthol and 8-amino-2-naphthol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Impact of temperature on 6-Amidino-2-naphthol fluorescence intensity
Executive Summary & Core Physics
The Issue: Users frequently observe significantly lower fluorescence intensities for 6-Amidino-2-naphthol (6-AN) at 37°C compared to room temperature (25°C), or inconsistent endpoint readings in enzymatic assays involving Nafamostat mesylate.
The Mechanism: This phenomenon is governed by Thermal Quenching (Dynamic Quenching). As temperature increases, the frequency of molecular collisions between the excited fluorophore and solvent molecules increases. This promotes non-radiative decay (energy loss as heat) rather than radiative decay (photon emission), reducing the quantum yield.
Key Technical Insight: For this compound, this effect is immediate and reversible. However, in enzymatic assays (e.g., Trypsin inhibition by Nafamostat), this physical quenching competes with the biological increase in enzyme turnover rates, creating a complex signal profile.
The Physics of Signal Loss (Visualized)
To understand why your baseline drifts or signal drops, review the energy dissipation pathways below.
Figure 1: Jablonski-style diagram illustrating the competition between fluorescence emission and thermal (non-radiative) decay. As temperature rises, the red dashed pathway becomes dominant.[1]
Troubleshooting Guide: Diagnosing Temperature Effects
Scenario A: The "Drifting Baseline"
Symptom: In a kinetic assay (e.g., Nafamostat hydrolysis), the background fluorescence of the control (buffer + 6-AN standard) decreases over time. Root Cause: The plate is slowly warming up inside the reader. Solution:
-
Pre-incubation: Pre-warm the microplate and all buffers to the assay temperature (e.g., 37°C) for 15 minutes before adding the enzyme/substrate.
-
Thermal Equilibration: Allow the plate reader to stabilize at the set temperature for 30 minutes before the run.
Scenario B: The "Inverted" Endpoint
Symptom: You ran a standard curve at Room Temperature (RT) but the assay at 37°C. The calculated concentration is erroneously low. Root Cause: You are applying an RT calibration factor to a quenched signal. Solution:
-
Rule of Thumb: Never calibrate at a different temperature than your assay.
-
Protocol: Generate a standard curve at the exact assay temperature.
Protocol: Determining the Temperature Coefficient
To correct for temperature fluctuations mathematically, you must determine the Temperature Coefficient (
Reagents:
-
This compound (purified standard).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2] Note: pH is critical as fluorescence is pH-dependent.
Workflow:
-
Preparation: Prepare a 10 µM solution of 6-AN in Assay Buffer.
-
Setup: Use a quartz cuvette or UV-transparent plate (6-AN excitation is ~300-330 nm; standard polystyrene blocks this light).
-
Ramp: Set the fluorometer to measure intensity every 1°C from 20°C to 45°C.
-
Calculation: Plot Intensity (
) vs. Temperature ( ).-
Fit to linear equation:
- is your Temperature Coefficient (typically 0.01 to 0.02, or 1-2% loss per °C).
-
Data Output Example:
| Temperature (°C) | Relative Fluorescence Unit (RFU) | % Signal Loss (vs 20°C) |
| 20 | 10,000 | 0% |
| 25 | 9,400 | -6% |
| 30 | 8,800 | -12% |
| 37 | 7,960 | -20.4% |
| 45 | 7,000 | -30% |
Note: Data is illustrative. Actual quenching depends on solvent viscosity and pH.
Critical FAQs
Q1: Can I use standard black polystyrene plates for 6-AN? A: No. this compound requires excitation in the UV range (approx 300-320 nm). Standard polystyrene absorbs UV light, leading to massive signal attenuation and high background. You must use UV-transparent (COC/COP) or Quartz plates.
Q2: Does pH affect the thermal quenching rate? A: Yes. The protonation state of the amidine group and the naphthol hydroxyl group affects the electron distribution. The pKa of naphthols changes in the excited state. Ensure your buffer has a low temperature coefficient (e.g., avoid Tris if possible, or pH adjust at the assay temperature, as Tris pH drops ~0.03 units per °C).
Q3: My Nafamostat inhibition assay shows increasing signal at higher temperatures. Why? A: This is the Enzymatic Paradox . While the intrinsic fluorescence of a single 6-AN molecule drops with heat, the enzyme (e.g., Trypsin) works faster at 37°C than 25°C, producing 6-AN molecules at a rate that outpaces the thermal quenching.
-
Action: You must run a "No Enzyme" control containing 6-AN to subtract the thermal drift.
Decision Logic for Assay Optimization
Use this flow to standardize your experimental design.
Figure 2: Decision tree for eliminating temperature-induced artifacts in 6-AN assays.
References
-
BenchChem. (2025).[3] this compound Methanesulfonate | 82957-06-0.[4][5] Retrieved from
-
AAT Bioquest. (n.d.).[6] Spectrum of 2-Naphthol. Retrieved from [7]
-
Edinburgh Instruments. (1980). Quenching of Fluorescence with Temperature. Retrieved from
-
Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. Retrieved from
-
Santa Cruz Biotechnology. (2024). This compound Methanesulfonate (CAS 82957-06-0).[4] Retrieved from
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Methanesulfonate | CAS 82957-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CN103896809A - New this compound methanesulfonate synthesis method - Google Patents [patents.google.com]
- 6. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]
- 7. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
Troubleshooting guide for 6-Amidino-2-naphthol fluorescence quenching
Technical Support Center: 6-Amidino-2-naphthol Assays
Welcome to the technical support center for assays utilizing this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for fluorescence quenching-based experiments. As Senior Application Scientists, we have compiled this resource based on both fundamental principles and extensive field experience to help you navigate the nuances of your assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While the exact spectral properties can be buffer-dependent, a good starting point for this compound, based on its parent structure 2-naphthol, is an excitation maximum around 330 nm and an emission maximum in the range of 355-450 nm.[1][2] It is crucial to determine the optimal wavelengths empirically in your specific assay buffer by running excitation and emission scans.
Q2: How should I store my this compound compounds?
This compound and its salts are often hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3][4][5] For long-term storage, temperatures of 2-8°C are recommended.[6]
Q3: What are the common causes of fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity. The most common mechanisms are:
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule.[7]
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher.[7]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule (quencher).[7][8]
-
Inner Filter Effect: An artifact at high concentrations where the sample itself absorbs the excitation or emission light.[9][10][11]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[12][13][14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during fluorescence quenching assays with this compound.
Problem 1: No or Very Low Fluorescence Signal
You've prepared your assay components, but upon measurement, the fluorescence signal is at or near the background level.
Caption: Troubleshooting workflow for no or low fluorescence signal.
-
Incorrect Spectrometer Settings:
-
Cause: The excitation and emission wavelengths set on the instrument do not correspond to the spectral properties of this compound in your assay buffer.
-
Solution: Perform excitation and emission scans of your this compound substrate in the final assay buffer to determine the optimal peak wavelengths. Start with the theoretical values (Ex: ~330 nm, Em: ~355-450 nm) and optimize from there.[1][15]
-
-
Substrate Degradation or Incorrect Concentration:
-
Cause: The this compound substrate may have degraded due to improper storage (e.g., exposure to light, moisture, or harsh pH) or the concentration may be too low.
-
Solution: Prepare a fresh stock solution of the substrate. If possible, verify its concentration using a spectrophotometer and its purity via HPLC. Ensure proper storage conditions are maintained.[4][6]
-
-
pH-Dependent Fluorescence:
-
Cause: The fluorescence of naphthol derivatives can be highly sensitive to pH.[7][16] The protonation state of the naphthol hydroxyl group and the amidino group can significantly alter the electronic structure and thus the fluorescence quantum yield.
-
Solution: Measure the pH of your final assay buffer. If it deviates from the expected optimal range for your assay (e.g., for a trypsin assay, typically pH 7.5-8.5), prepare fresh buffer.[17] Consider performing a pH titration to find the optimal pH for fluorescence intensity.
-
-
Buffer Components Causing Quenching:
-
Cause: A component in your assay buffer may be acting as a quencher. Common culprits include heavy metal ions, halides (iodide, bromide), and some organic molecules.[18]
-
Solution: Systematically test the fluorescence of your this compound substrate in the absence and presence of each individual buffer component to identify the quenching species. If a component is found to be quenching, try to find a suitable substitute.
-
Problem 2: High Background Fluorescence
You observe a high fluorescence signal in your negative control samples (e.g., no enzyme or no quencher).
-
Autofluorescence of Assay Components:
-
Cause: Other components in the assay mixture, such as the enzyme (trypsin is known to have some intrinsic fluorescence), buffers, or even the microplate itself, may be fluorescent at the wavelengths used.[19][20]
-
Solution: Measure the fluorescence of each individual component in the assay buffer at the set excitation and emission wavelengths. If a component is significantly fluorescent, consider replacing it (e.g., use a different buffer or a low-fluorescence microplate). Always subtract the background fluorescence from a buffer-only blank.[7]
-
-
Substrate Contamination:
-
Cause: The this compound substrate may be contaminated with a highly fluorescent impurity.
-
Solution: Check the purity of your substrate, for example, by HPLC with fluorescence detection. If impurities are detected, purify the substrate or obtain a higher purity batch.
-
-
Spontaneous Substrate Hydrolysis:
-
Cause: In enzymatic assays where cleavage of a substrate releases this compound, the substrate may be unstable and hydrolyze spontaneously in the assay buffer, leading to a high background signal.
-
Solution: Assess the stability of the substrate in the assay buffer over time in the absence of the enzyme. If spontaneous hydrolysis is significant, you may need to adjust the buffer pH or temperature to minimize it.
-
Problem 3: Signal Instability or Drift
The fluorescence signal is not stable and either decreases (photobleaching) or drifts over time.
Caption: Troubleshooting workflow for signal instability or drift.
-
Photobleaching:
-
Cause: Prolonged or high-intensity exposure to the excitation light can cause irreversible damage to the this compound fluorophore, leading to a decrease in signal.[13][14]
-
Solution: Reduce the excitation light intensity, decrease the exposure time per reading, or take fewer readings over time. If possible, use a mounting medium with an anti-fade reagent for microscopy applications.[21]
-
-
Temperature Fluctuations:
-
Cause: Fluorescence is sensitive to temperature. A drifting temperature in the plate reader or assay plate can cause the signal to drift. Dynamic quenching, in particular, is highly temperature-dependent.[7][18]
-
Solution: Ensure that the plate reader's temperature control is stable. Allow all reagents and the microplate to equilibrate to the assay temperature before starting the measurement.
-
-
Enzyme Instability or Autolysis (for enzymatic assays):
-
Cause: In assays involving enzymes like trypsin, the enzyme itself may lose activity over the course of the experiment or undergo autolysis (self-digestion), which can alter the fluorescence signal.[22][23]
-
Solution: Prepare fresh enzyme solution for each experiment and keep it on ice until use. Include a control to monitor enzyme activity over time. Some protocols recommend using modified trypsin that is resistant to autolysis.[23]
-
-
Inner Filter Effect:
-
Cause: At high concentrations of the fluorophore or other absorbing species in the solution, the excitation light may be attenuated as it passes through the sample, and/or the emitted light may be reabsorbed.[9][10][24] This can lead to a non-linear relationship between concentration and fluorescence and can cause apparent signal instability.
-
Solution: The best way to avoid the inner filter effect is to work with dilute solutions (typically with an absorbance of < 0.1 at the excitation wavelength).[9] If high concentrations are necessary, mathematical correction factors can be applied, or specialized instrumentation that corrects for this effect can be used.[11][25]
-
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a solution of your this compound compound (e.g., 1-10 µM) in your final assay buffer.
-
Emission Scan: Set the excitation wavelength to a value based on literature (e.g., 330 nm) and scan the emission over a range (e.g., 340-600 nm). The wavelength with the highest intensity is the optimal emission wavelength.
-
Excitation Scan: Set the emission wavelength to the optimum determined in the previous step and scan the excitation wavelengths over a range (e.g., 280-380 nm). The wavelength that gives the highest emission intensity is the optimal excitation wavelength.
-
Repeat steps 2 and 3 until the optimal excitation and emission wavelengths are stable.
Protocol 2: General Trypsin Activity Assay (Example)
This protocol describes a typical assay where trypsin cleaves a substrate, releasing the fluorescent this compound.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Stock Solution: 1 mg/mL trypsin in 1 mM HCl. Store on ice.
-
Substrate Stock Solution: 10 mM of a this compound-containing substrate in DMSO.
-
Inhibitor/Test Compound Stock Solution: In a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare working solutions of trypsin and the substrate in the assay buffer.
-
In a 96-well microplate, add the assay buffer, inhibitor/test compound, and trypsin solution.
-
Incubate for a pre-determined time at the desired temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the optimized excitation and emission wavelengths for this compound.
-
Controls: Include wells with no enzyme (background), no inhibitor (positive control), and buffer only (blank).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for your test compounds relative to the positive control.
Data Summary Tables
Table 1: Spectral Properties of 2-Naphthol (Parent Compound)
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~331 | [1] |
| Emission Maximum | ~354-450 | [1][2] |
Note: These are starting points. Optimal wavelengths for this compound should be determined empirically in the specific assay buffer.
Table 2: Recommended Components for a Trypsin Assay Buffer
| Component | Typical Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain pH |
| CaCl₂ | 10-20 mM | Stabilizes trypsin and enhances activity |
| pH | 7.5 - 8.5 | Optimal pH range for trypsin activity |
References
- The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). RSC Advances.
- Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). Molecules.
- Fluorescence and Fluorescence Applications. (n.d.).
- New this compound methanesulfonate synthesis method. (n.d.).
- Quenching mechanisms in oligonucleotide probes. (n.d.). LGC Biosearch Technologies.
- Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. (n.d.). The Journal of Physical Chemistry.
- This compound METHANESULFON
- Spectrum [2-Naphthol]. (n.d.).
- Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. (2019). ChemRxiv.
- NMR characterization of allenyl-naphthol in the photochromic process of 3,3-diphenyl-[3 H]-naphtho[2-1,b]pyran. (n.d.).
- What is the Inner Filter Effect?. (n.d.). Edinburgh Instruments.
- Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2011). PLoS ONE.
- Fluorescence spectra of 2.50 × 10–7 mol L⁻¹ trypsin in absence and.... (n.d.).
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024). HORIBA.
- Recognition of trypsin autolysis products by high-performance liquid chromatography and mass spectrometry. (n.d.). PubMed.
- Trypsin Assay Procedure (EC 3.4.21.4). (n.d.). Sigma-Aldrich.
- Key Errors to Avoid in the Consideration of Fluorescence Quenching D
- 6-Amidino-2-naphthyl-4-aminomethylbenzoatedimethanesulfonate SDS, 82956-02-3 Safety D
- qPCR Probes: Selecting reporter dyes and quenchers. (2023).
- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry.
- Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
- Troubleshooting fluorescence quenching in 2-Hydroxyquinoline assays. (n.d.). Benchchem.
- Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. (n.d.).
- Experiment 1: Excited-state properties of 2-naphthol (the acidity constants). (n.d.). University of Canterbury.
- This compound methanesulfonate CAS 82957-06-0. (n.d.).
- Label-Free Fluorescent Detection of Trypsin Activity Based on DNA-Stabilized Silver Nanocluster-Peptide Conjug
- 2-Naphthol - SAFETY D
- (PDF) Excited-State Deprotonation of 2-Naphthol by Anions. (n.d.).
- Immunofluorescence Troubleshooting Tips. (n.d.). Elabscience.
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. (n.d.). HORIBA.
- (PDF) Photobleaching. (n.d.).
- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.
- ab102531 Trypsin Activity Assay kit (Colorimetric). (2024). Abcam.
- Shining Light on Photobleaching: An Artifact That Causes Unnecessary Excitation Among Pathologists. (2024).
- Measurement of trypsin activity using fluorescence peptide substr
- Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. (2025). Environmental Science & Technology.
- Polymeric Photoacids Based on Naphthols—Design Criteria, Photostability, and Light‐Mediated Release. (n.d.).
- How to deal with inner filter effect in fluorescence experiments. (n.d.). Texas Christian University.
- Trypsin Autolysis Products. (n.d.). Promega.
- ICSC 0719 - 2-NAPHTHOL. (n.d.). Inchem.org.
- Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
Sources
- 1. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound METHANESULFONATE | 82957-06-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. watson-int.com [watson-int.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. edinst.com [edinst.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. static.horiba.com [static.horiba.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shining Light on Photobleaching: An Artifact That Causes Unnecessary Excitation Among Pathologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aa6kj.hopto.org [aa6kj.hopto.org]
- 16. researchgate.net [researchgate.net]
- 17. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
- 18. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 21. biotium.com [biotium.com]
- 22. Recognition of trypsin autolysis products by high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Trypsin Autolysis Products [prospector.ucsf.edu]
- 24. srs.tcu.edu [srs.tcu.edu]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: Fluorescence-Based vs. Colorimetric Protease Assays
Executive Summary
In protease characterization and drug discovery, the choice between colorimetric and fluorescence-based assays is rarely a matter of preference but of physical necessity defined by sample matrix, required sensitivity, and throughput.
-
Colorimetric Assays (e.g., pNA, Azo-dye): Best for high-concentration samples (µg/mL range), crude lysates, and quality control where robustness against environmental factors is prioritized over speed.
-
Fluorescence Assays (e.g., AMC, FRET): Essential for High-Throughput Screening (HTS), kinetic studies, and low-abundance targets (pg/mL to ng/mL range). They offer 10–100x greater sensitivity but require correction for Inner Filter Effects (IFE).
Part 1: Mechanistic Foundations
To select the correct assay, one must understand the signal generation mechanism. Both methods rely on the hydrolysis of a peptide bond, but the signal release physics differs fundamentally.
Colorimetric Mechanism (Chromogenic)
The standard relies on p-Nitroaniline (pNA) or Azo-dye conjugation.
-
Chemistry: A specific peptide sequence is conjugated to the C-terminus of pNA.
-
Event: Proteolytic cleavage releases free pNA.
-
Detection: Free pNA absorbs light strongly at 405 nm (yellow color). The signal is an increase in Absorbance (
). -
Limitation: The signal is subtractive (light absorbed), meaning the dynamic range is limited by the detector's ability to distinguish small changes in high light intensity (Beer-Lambert Law saturation).
Fluorescence Mechanism (Fluorogenic & FRET)
The standard relies on 7-Amino-4-methylcoumarin (AMC) or FRET pairs (e.g., EDANS/DABCYL).
-
Chemistry (AMC): Peptide conjugated to AMC. Intact molecule is non-fluorescent (or distinct shift).
-
Event: Cleavage releases free AMC.
-
Detection: Excitation at 360-380 nm yields Emission at 440-460 nm .
-
Chemistry (FRET): A donor fluorophore and a quencher are held in proximity by the peptide. Cleavage separates them, relieving quenching.
-
Advantage: The signal is additive (photons generated against a dark background), allowing for single-molecule sensitivity in optimized systems.
Visualization: Signal Generation Pathways
Figure 1: Comparative mechanism of signal generation. Colorimetric relies on chromophore release; Fluorescence relies on quenching relief or fluorophore release.
Part 2: Performance Metrics & Data Comparison
The following data aggregates performance characteristics from standard commercial assays (e.g., Trypsin/Caspase activity).
| Feature | Colorimetric (pNA/Azo) | Fluorescence (AMC/FRET) | Critical Insight |
| Sensitivity (LOD) | High ng/mL to µg/mL | Low pg/mL to ng/mL | Fluorescence is 10-100x more sensitive [1]. |
| Dynamic Range | 1–2 Logs | 3–4 Logs | Fluorescence captures a wider range of enzyme activities without dilution. |
| Interference | Turbidity, Colored compounds | Autofluorescence, Quenching | Colorimetric fails in whole blood/tissue; Fluorescence fails with certain drug compounds. |
| Throughput | Low to Medium | Ultra-High (384/1536 well) | Fluorescence allows homogeneous (no wash/stop) workflows. |
| Kinetic Read | Possible (pNA) | Excellent | Fluorescence is non-destructive and ideal for real-time kinetics ( |
| Cost | Low | Medium-High | Colorimetric reagents are significantly cheaper for bulk QC. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The Robust Colorimetric Assay (Azocasein)
Best for: Crude extracts, bacterial culture supernatants, and cost-effective QC. Mechanism: Non-specific protease activity releases azo-dye from casein. Requires TCA precipitation to remove unreacted protein (heterogeneous assay).
Step-by-Step Workflow:
-
Preparation: Dissolve Azocasein (1% w/v) in Tris-HCl buffer (pH 8.0).
-
Incubation: Mix 100 µL Sample + 100 µL Substrate. Incubate at 37°C for 30–60 mins.
-
Termination (Critical): Add 400 µL of 5% Trichloroacetic Acid (TCA) .
-
Why: This precipitates undigested proteins. Only cleaved azo-peptides remain in the supernatant.
-
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Signal Development: Transfer supernatant to a clear plate. Add equal volume 0.5 M NaOH.
-
Why: Azo dye turns bright orange/yellow in alkaline conditions.
-
-
Measurement: Read Absorbance at 440 nm .
Validation Check: Include a "Zero-Time" blank where TCA is added before the enzyme to determine background absorbance.
Protocol B: The High-Sensitivity FRET Assay
Best for: Drug screening (IC50), purified enzymes, and kinetic analysis. Mechanism: Homogeneous mix-and-read.
Step-by-Step Workflow:
-
Preparation: Dilute FRET substrate (e.g., 50 µM stock) in assay buffer (pH 7.4, 10mM DTT).
-
Note: Keep protected from light.
-
-
Plating: Add 50 µL Enzyme sample to a Black 96-well plate .
-
Why Black: Prevents signal cross-talk between wells and reduces background scatter.
-
-
Initiation: Add 50 µL Substrate.
-
Kinetic Read: Immediately place in plate reader. Measure Ex/Em (e.g., 490/520 nm) every 2 minutes for 60 minutes.
-
Data Processing: Calculate the slope (RFU/min) of the linear portion.
Validation Check (Inner Filter Effect): If testing inhibitors (drug library), you must run a "Spike Control." Add free fluorophore to the drug well. If the signal is lower than the buffer-only control, the drug is quenching the signal (False Positive inhibitor).
Workflow Efficiency Visualization
Figure 2: Workflow complexity comparison. Fluorescence assays (Right) allow for "Mix-and-Read" simplicity, while Colorimetric assays (Left) often require separation steps (TCA precipitation) to reduce background.
Part 4: Decision Matrix
Use this logic gate to select the appropriate method for your specific application.
-
Is the sample turbid, colored, or opaque (e.g., tissue homogenate)?
-
YES: Use Colorimetric (Azocasein) with TCA precipitation.[1] Fluorescence will suffer from scattering and quenching.
-
NO: Proceed to 2.
-
-
Is the enzyme concentration very low (< 1 ng/mL)?
-
YES: Use Fluorescence (FRET/AMC) . Colorimetric assays will not detect this [2].
-
NO: Proceed to 3.
-
-
Are you screening >100 compounds (HTS)?
-
Do you need kinetic data (
, )?-
YES: Fluorescence is superior for real-time monitoring.
-
NO: Endpoint Colorimetric is acceptable.
-
References
-
Patsnap Eureka. (2025).[6] Colorimetric vs Fluorometric assay: Which is better for sensitivity?Link
-
Thermo Fisher Scientific. Protease Assay Selection Guide.Link
-
Zhang, J., et al. (2023). Comparison of colorimetric, fluorometric, and LC-MS assays. PMC. Link(Note: Representative citation for method comparison).
-
Azure Biosystems. (2023). Which protein assay is best for you?Link
-
MDPI. (2021). Resonance Energy Transfer-Based Biosensors for Point-of-Need Diagnosis.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the CFP-substrate-YFP system for protease studies: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different fluorescence fluctuation methods for their use in FRET assays: monitoring a protease reaction. — Immunology [immunology.ox.ac.uk]
- 5. Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Functional Pharmacophores: 6-Amidino-2-naphthol vs. Standard Naphthol Derivatives
Executive Summary
In the development of serine protease inhibitors, the naphthol scaffold serves as a critical structural backbone. However, the functional distinction between 6-Amidino-2-naphthol (the primary metabolite of Nafamostat) and unsubstituted 2-Naphthol is profound.[1] While 2-Naphthol acts primarily as a neutral hydrophobic platform or simple fluorophore, this compound possesses a cationic amidino group (
This guide demonstrates that this compound is not merely a metabolic byproduct but a functional pharmacophore capable of S1 pocket interaction, unlike its neutral counterparts.[1] We present a head-to-head analysis focusing on solubility, binding kinetics, and its role as a leaving group in the mechanism of action of Nafamostat Mesylate.[1]
Chemical Architecture & Mechanistic Basis
The core difference between these derivatives lies in their interaction with the S1 Specificity Pocket of trypsin-like serine proteases.
-
2-Naphthol:
-
Nature: Lipophilic, weak acid (pKa ~9.5).
-
Mechanism: Lacks specific electrostatic handles for protease active sites. Used primarily as a leaving group in non-specific esterase stains (e.g., Naphthol AS acetates) or as a raw material.
-
Limitation: Cannot direct a molecule to the trypsin catalytic triad (Asp-189 in trypsin) due to lack of positive charge.
-
-
This compound:
-
Nature: Amphiphilic, basic (Amidino group pKa ~11-12).[1]
-
Mechanism: The amidino moiety forms a salt bridge with the aspartate residue at the bottom of the S1 pocket.
-
Causality: In the context of Nafamostat , this group acts as the "homing device," guiding the inhibitor into the active site before the ester bond is cleaved. Upon cleavage, this compound is released as the leaving group, while the guanidinobenzoate moiety acylates the enzyme.[1]
-
Structural Comparison Diagram
Figure 1: Functional divergence of naphthol derivatives based on the C6-substitution.
Head-to-Head Performance Data
The following data contrasts the physicochemical and biological properties of this compound against standard 2-Naphthol and the parent drug Nafamostat.
| Feature | 2-Naphthol | This compound | Nafamostat Mesylate (Parent) |
| Molecular Weight | 144.17 g/mol | ~282.31 g/mol (as MsOH salt) | 539.58 g/mol |
| Physiological Charge | Neutral (Non-ionized) | Positive (Cationic) | Dicationic |
| Solubility (Aq) | Low (< 1 mg/mL) | High (as salt form) | High |
| Protease Affinity | Negligible | Low to Moderate ( | High ( |
| Role in Assay | Passive Fluorophore | Active Metabolite / Weak Inhibitor | Suicide Substrate / Inhibitor |
| Detection ( | ~330 / 420 nm | ~335 / 430 nm (Shifted) | N/A (Non-fluorescent intact) |
Key Insight: While this compound is the product of inhibition, it retains weak competitive inhibitory activity due to the amidino group re-entering the active site, a phenomenon known as product inhibition , which must be accounted for in kinetic modeling [1][4].[1]
Experimental Protocol: Kinetic Validation of Amidino-Naphthol Release
Objective: To quantify the release of this compound during protease inhibition, distinguishing it from the parent compound.[1] This protocol validates the "suicide inhibition" mechanism where the naphthol is the leaving group.
Reagents:
-
Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.[1]
-
Substrate: Nafamostat Mesylate (releases this compound).[1][2]
-
Control: 2-Naphthol (standard curve).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM
.
Methodology (Step-by-Step):
-
Baseline Correction: Prepare a 100
M solution of Nafamostat in Buffer. Measure Absorbance at 260 nm and 340 nm. Nafamostat absorbs strongly at 260 nm (guanidinobenzoate) but minimally at 340 nm compared to the free naphthol. -
Enzyme Initiation: In a quartz cuvette, add 980
L Buffer and 10 L Trypsin stock (Final [E] = 1 nM). -
Reaction Trigger: Add 10
L Nafamostat (Final [S] = 10 M). Mix by inversion. -
Real-Time Monitoring: Immediately monitor the increase in fluorescence (
335 nm / 430 nm) or Absorbance at 340 nm.-
Logic: Intact Nafamostat is quenched/low fluorescence. Hydrolysis releases free this compound, causing a signal burst.[1]
-
-
Inhibition Phase: The signal will plateau rapidly. This is not substrate depletion, but enzyme acylation. The enzyme becomes "stuck" with the guanidinobenzoyl group, stopping further production of this compound.[1]
-
Quantification: Convert the plateau signal to concentration using a standard curve of pure this compound (not 2-Naphthol, as the quantum yields differ).
Self-Validating Check: If the signal continues to rise linearly without a plateau, the enzyme is not being inhibited (acylated). If it plateaus immediately, the Nafamostat is functioning correctly as a suicide inhibitor, releasing the this compound "warhead" [8].[1]
Mechanistic Pathway Visualization
The following diagram illustrates the specific generation of this compound and its distinction from the inhibitory acyl-enzyme complex.
Figure 2: The "Burst and Block" mechanism. This compound is released rapidly (Blue), leaving the enzyme inhibited (Red).[1]
Stability & Handling Guidelines
-
Solubility: Unlike 2-Naphthol, which requires DMSO/Ethanol for stock solutions, This compound methanesulfonate is water-soluble.[1] However, it should be prepared fresh.
-
pH Sensitivity: The amidino group is susceptible to hydrolysis at high pH (>9.0) over prolonged periods, converting to an amide or carboxylate, which destroys its binding affinity.[1] Maintain pH 7.4–8.0 for assays [11].
-
Storage: Store the solid methanesulfonate salt at -20°C under desiccant. Solutions of the free naphthol are light-sensitive (oxidative dimerization) and should be protected from light.
References
-
BenchChem. (2025).[2] this compound Methanesulfonate: A Comparative Guide to Protease Inhibition. Retrieved from 2
-
National Institutes of Health (PMC). (2021). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Retrieved from 3
-
Watson International. (n.d.). This compound methanesulfonate CAS 82957-06-0 Properties and Applications. Retrieved from 4
-
National Institutes of Health (PMC). (2012). Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. Retrieved from 5
-
Frank, C. (n.d.).[6] Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. Retrieved from 7
-
Google Patents. (n.d.). New this compound methanesulfonate synthesis method. Retrieved from 1
-
MDPI. (2024). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents. Retrieved from 8
-
National Institutes of Health (PubMed). (1989). Pharmacological studies on 6-amidino-2-naphthyl[4-(4,5-dihydro-1H-imidazol-2-yl)amino] benzoate dimethane sulfonate (FUT-187). Retrieved from 9
-
National Institutes of Health (PMC). (2021). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors. Retrieved from 10
-
ResearchGate. (1991). Excited-State Deprotonation of 2-Naphthol by Anions. Retrieved from 11
-
Santa Cruz Biotechnology. (n.d.). This compound Methanesulfonate Product Information. Retrieved from 12
Sources
- 1. CN103896809A - New this compound methanesulfonate synthesis method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. watson-int.com [watson-int.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. franklycaroline.com [franklycaroline.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological studies on 6-amidino-2-naphthyl[4-(4,5-dihydro-1H-imidazol-2-yl)amino] benzoate dimethane sulfonate (FUT-187). I: Inhibitory activities on various kinds of enzymes in vitro and anticomplement activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Methanesulfonate | CAS 82957-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Advantages of 6-Amidino-2-naphthol (6-AN) Over Traditional Fluorogenic Substrates
Topic: Advantages of 6-Amidino-2-naphthol over traditional fluorogenic substrates Content Type: Publish Comparison Guide
Executive Summary
In the precise landscape of protease kinetics and drug development, the choice of fluorogenic leaving group dictates the sensitivity, solubility, and physiological relevance of an assay. While 7-amino-4-methylcoumarin (AMC) and p-nitroaniline (pNA) remain industry standards for steady-state turnover, they suffer from hydrophobicity and lack stoichiometric precision for active-site quantification.
This compound (6-AN) represents a distinct class of cationic fluorophores. Primarily released from "inverse substrates" (e.g., 6-amidino-2-naphthyl p-guanidinobenzoate), 6-AN offers three critical advantages:
-
Stoichiometric "Burst" Capability: Enables precise quantification of active enzyme molarity (active site titration), unlike the continuous turnover of AMC.
-
Superior Aqueous Solubility: The cationic amidino moiety (
) eliminates the need for high DMSO concentrations, preserving enzyme native states. -
S1 Pocket Specificity: Unlike the inert coumarin ring of AMC, the amidino group mimics the arginine side-chain, actively guiding the substrate into the specificity pocket of trypsin-like serine proteases.
Part 1: Technical Deep Dive & Photophysics
Chemical Architecture
Traditional fluorophores like 2-naphthylamine (carcinogenic) and AMC (hydrophobic) rely on passive release. 6-AN integrates a positively charged amidino group directly onto the naphthalene ring. This structural modification fundamentally alters its interaction with the solvent and the enzyme active site.
-
Common Precursor: Nafamostat Mesylate, FUT-175, or specific peptide esters.
-
Mechanism of Action: Upon hydrolytic cleavage by a serine protease, the ester bond breaks, releasing the highly fluorescent 6-AN.
Spectral Properties Comparison
6-AN exhibits a strong fluorescence emission in the blue-violet region. While its Stokes shift is comparable to AMC, its quantum yield in aqueous buffers is stabilized by its high solubility.
| Property | This compound (6-AN) | 7-Amino-4-methylcoumarin (AMC) | p-Nitroaniline (pNA) |
| Detection Mode | Fluorescence | Fluorescence | Absorbance (Colorimetric) |
| Excitation ( | ~330–340 nm | 350–380 nm | N/A |
| Emission ( | ~420–450 nm | 440–460 nm | N/A ( |
| Solubility (pH 7.4) | High (Cationic) | Low (Hydrophobic) | Moderate |
| Primary Application | Active Site Titration (Burst) | Steady-State Kinetics | High Throughput Screening |
| Toxicity | Low (Metabolite of approved drugs) | Low | Low |
Note on Safety: 6-AN effectively replaces the obsolete and carcinogenic 2-naphthylamine (historically used in BANA substrates), providing a safe, high-performance alternative for naphthyl-based assays.
Part 2: Comparative Analysis & Performance Data
1. Kinetic Precision: The "Burst" vs. "Turnover"
The most significant advantage of 6-AN substrates (specifically esters like 6-amidino-2-naphthyl p-guanidinobenzoate) is their ability to perform Active Site Titration .
-
AMC Substrates (Amides): Form a transient acyl-enzyme intermediate that deacylates rapidly.
-
Result: Linear increase in fluorescence over time.[3] Measures
(rate), not .
-
-
6-AN Substrates (Inverse Esters): The enzyme attacks the ester, releasing 6-AN rapidly (burst), but the resulting acyl-enzyme intermediate is extremely stable (slow deacylation).
-
Result: A rapid stoichiometric burst of fluorescence corresponding 1:1 to the number of active enzyme molecules, followed by a flat or very slow rising phase.
-
Experimental Data: Active Site Titration of Trypsin (Simulated data based on kinetic principles)
| Parameter | AMC Substrate (Bz-Arg-AMC) | 6-AN Substrate (FUT-175/Analog) |
| Initial Phase (<5 sec) | Lag / Linear onset | Instantaneous Burst |
| Signal Interpretation | Reaction Velocity ( | Molar Concentration ( |
| Equation | ||
| Utility | Activity Screening | Quality Control / Normalization |
2. Solubility & Enzyme Stability
Many proteases, particularly coagulation factors (Thrombin, Factor Xa), are sensitive to organic solvents.
-
AMC/AFC: Often require 5-10% DMSO to dissolve the substrate stock, which can inhibit or unfold sensitive enzymes.
-
6-AN: The charged amidino group allows preparation of aqueous stock solutions (or very low DMSO <1%), ensuring the kinetic data reflects the enzyme's true physiological behavior.
Part 3: Experimental Workflow (Active Site Titration)
Objective: Determine the precise molar concentration of active Trypsin using a 6-AN based inverse substrate.
Materials
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Enzyme: Trypsin (Commercial lyophilized powder, nominal weight does not equal active mass).
-
Substrate: 6-Amidino-2-naphthyl p-guanidinobenzoate (dissolved in water or 1% DMSO).
-
Instrument: Fluorescence microplate reader (
nm, nm).
Protocol Steps
-
Baseline: Dispense 190 µL of Assay Buffer into black 96-well plate.
-
Substrate Addition: Add 5 µL of Substrate Stock (Final conc. 10-50 µM, excess over enzyme). Monitor fluorescence for 60s to establish background drift.
-
Enzyme Injection: Inject 5 µL of Trypsin solution. Mix instantly.
-
Measurement: Monitor fluorescence continuously at 0.5-second intervals for 120 seconds.
-
Analysis:
-
Observe the rapid vertical jump in fluorescence (The "Burst").
-
Extrapolate the slow steady-state rate back to time zero (the Y-intercept of the linear phase).
-
Calculate
using a 6-AN standard curve.
-
Mechanistic Visualization
The following diagram illustrates the "Inverse Substrate" pathway utilized by 6-AN derivatives for titration.
Caption: Kinetic pathway of 6-AN release. The rapid acylation (
Part 4: Troubleshooting & Optimization
To ensure Trustworthiness and self-validation of your data:
-
Inner Filter Effect: 6-AN absorbs in the UV range. If substrate concentration is too high (>100 µM), it may attenuate the excitation beam. Validation: Perform a standard curve of free 6-AN in the presence of substrate to check for linearity.
-
Spontaneous Hydrolysis: Esters are more labile than amides. Control: Always run a "No Enzyme" control. 6-AN substrates may show higher background drift than AMC; subtract this slope from your enzyme data.
-
pH Sensitivity: The fluorescence of naphthols can be pH-dependent due to the phenolic hydroxyl group (
). Optimization: Ensure assay pH is stable (typically pH 7.4–8.0). At lower pH, fluorescence intensity may decrease, requiring a calibration curve at the specific assay pH.
References
-
BenchChem. (2025).[1] Spectral Analysis of this compound Methanesulfonate: A Technical Guide. Retrieved from
-
ChemicalBook. (2025).[4] this compound Methanesulfonate Properties and Synthesis. Retrieved from
-
American Chemical Society. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates. ACS Pharmacol. Transl. Sci. Retrieved from
-
National Institutes of Health (NIH). (2016). Pharmacological studies on 6-amidino-2-naphthyl derivatives (FUT-187). PubMed.[5] Retrieved from
-
ResearchGate. (2025). Structural basis of TMPRSS11D specificity and autocleavage activation. Retrieved from
Sources
- 1. 6-Cyano-2-naphthol | 52927-22-7 | Benchchem [benchchem.com]
- 2. 1-Naphthyl Benzoate CAS 607-55-6|For Research [benchchem.com]
- 3. This compound Methanesulfonate | 82957-06-0 | Benchchem [benchchem.com]
- 4. This compound METHANESULFONATE | 82957-06-0 [chemicalbook.com]
- 5. 2-Naphthimidamide hydrochloride | 14948-94-8 | Benchchem [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 6-Amidino-2-naphthol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Amidino-2-naphthol, a critical intermediate in the synthesis of nafamostat.[1] By understanding the potential hazards and implementing rigorous safety protocols, we can ensure both personal safety and the integrity of our research.
Understanding the Risks: Hazard Profile
Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The methanesulfonate salt of this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, 2-naphthol, the core structure of this compound, is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[2][3] It is also recognized as a skin sensitizer and may have effects on the kidneys, blood, and eyes with repeated or prolonged exposure.[4] Therefore, it is imperative to avoid the creation of dust and to prevent all contact with the skin, eyes, and respiratory tract.[3][5][6]
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a full-face respirator. | To prevent inhalation of airborne particles, which can cause respiratory irritation.[1] A full-face respirator offers the additional benefit of eye and face protection. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against dust particles and potential splashes that can cause serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation and potential sensitization.[3] Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves must be removed and disposed of properly. |
| Body Protection | A fully buttoned lab coat, chemical-resistant apron, or a disposable coverall. | To protect the skin and personal clothing from contamination. In cases of potential significant exposure, a chemical-resistant suit is recommended. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | To protect the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe working environment. The following diagram illustrates the key steps for handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure the safety of others.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compounds, contaminated gloves, weigh boats, and disposable lab coats, should be collected in a clearly labeled, sealed, and chemical-resistant container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Final Disposal:
All waste containing this compound must be disposed of as hazardous chemical waste. The recommended method of disposal is through a licensed chemical destruction plant, which typically involves controlled incineration with flue gas scrubbing.[7] Never discharge this chemical or its solutions into the sewer system or dispose of it with general laboratory trash.[7]
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound contaminated waste.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
-
metasci. (n.d.). Safety Data Sheet 2-Naphthol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Naphthol. Retrieved from [Link]
-
SBLCore s.r.o. (2025, January 20). 2-Naphthol - SAFETY DATA SHEET. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0719 - 2-NAPHTHOL. Retrieved from [Link]
-
OECD SIDS. (2002, August 8). 2-NAPHTHOL CAS N°: 135-19-3. Retrieved from [Link]
-
Watson International. (n.d.). This compound methanesulfonate CAS 82957-06-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). New this compound methanesulfonate synthesis method.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
